Product packaging for Phenoxyethanol-d2(Cat. No.:CAS No. 21273-38-1)

Phenoxyethanol-d2

Cat. No.: B1429334
CAS No.: 21273-38-1
M. Wt: 140.18 g/mol
InChI Key: QCDWFXQBSFUVSP-NCYHJHSESA-N
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Description

Phenoxyethanol-d2 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Dideuterio-2-phenoxyethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1429334 Phenoxyethanol-d2 CAS No. 21273-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dideuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745735
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21273-38-1
Record name 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30745735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21273-38-1
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for Phenoxyethanol-d2 and the analytical methodologies required to ascertain its isotopic purity. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly as internal standards for quantitative analysis by mass spectrometry (MS) and in studies of metabolic pathways.[1] This document details a proposed synthesis via the Williamson ether synthesis, followed by a rigorous analytical workflow employing High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the final product's isotopic enrichment and structural integrity. All quantitative data and experimental protocols are presented to facilitate replication and understanding by professionals in the field.

Introduction

Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products, and it also serves as a solvent and perfume fixative.[2] The deuterated analogue, this compound, where two hydrogen atoms on the ethylene glycol moiety are replaced by deuterium, is a valuable internal standard for pharmacokinetic and drug metabolism studies. The stability of the C-D bond compared to the C-H bond can also be exploited to investigate kinetic isotope effects.[3]

The utility of any deuterated standard is fundamentally dependent on its isotopic purity.[4] High isotopic enrichment is crucial for accurate quantification in isotope dilution mass spectrometry.[3] This guide outlines a robust method for the synthesis of this compound and a comprehensive analytical strategy to ensure its quality.

Synthesis of this compound

A reliable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or a suitable epoxide.[5][6][7] In this proposed synthesis, sodium phenoxide is reacted with a deuterated 2-carbon electrophile. While deuterated ethylene glycol or 2-chloroethanol could be used, the ring-opening reaction of an epoxide is often efficient. Therefore, the proposed synthesis utilizes ethylene-d4 oxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two main steps: the formation of sodium phenoxide from phenol, followed by its reaction with ethylene-d4 oxide to yield the desired product.

Step 1: Deprotonation of Phenol Phenol is deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium phenoxide.

Step 2: Nucleophilic Attack on Ethylene-d4 Oxide The resulting sodium phenoxide acts as a nucleophile, attacking one of the electrophilic carbons of ethylene-d4 oxide in an SN2 reaction. This opens the epoxide ring and forms the this compound product after an aqueous workup.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenol (C₆H₅OH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene-d4 oxide (C₂D₄O), ≥98 atom % D[8]

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with phenol (1.0 equivalent).

  • Solvent Addition: Anhydrous THF is added to dissolve the phenol.

  • Formation of Sodium Phenoxide: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.

  • Addition of Deuterated Reagent: The reaction mixture is cooled back to 0 °C. A solution of ethylene-d4 oxide (1.05 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl to neutralize any unreacted sodium hydride and the resulting alkoxide. The mixture is then partitioned between dichloromethane and water.

  • Extraction and Washing: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

// Nodes start [label="Starting Materials:\n- Phenol\n- Sodium Hydride\n- Ethylene-d4 oxide\n- Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Step 1: Deprotonation\nPhenol + NaH in THF at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; na_phenoxide [label="Intermediate:\nSodium Phenoxide Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sn2_reaction [label="Step 2: SN2 Reaction\nAdd Ethylene-d4 oxide\nReflux for 12-18h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\nQuench with 1M HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Extraction & Washing\n- Dichloromethane\n- NaHCO₃ (aq), Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying & Concentration\n- Dry with MgSO₄\n- Remove solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\nFlash Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotonation; deprotonation -> na_phenoxide; na_phenoxide -> sn2_reaction; sn2_reaction -> workup; workup -> extraction; extraction -> drying; drying -> purification; purification -> product; } }

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Expected Yield and Purity

The following table summarizes the expected outcome of the synthesis.

ParameterExpected ValueNotes
Theoretical Yield CalculatedBased on the limiting reagent (Phenol).
Actual Yield 70-85%Typical range for Williamson ether synthesis after purification.
Chemical Purity (by GC) >99%After flash column chromatography.
Isotopic Enrichment >98%Primarily dependent on the isotopic purity of the starting material.

Isotopic Purity Analysis

A comprehensive analysis of isotopic purity requires a combination of analytical techniques to confirm both the degree and position of deuterium incorporation.[2] The primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful tool for determining the distribution of isotopologues in a sample by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the purified this compound in a suitable solvent such as methanol or acetonitrile. Prepare a similar solution of a non-deuterated phenoxyethanol standard.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode, focusing on the m/z range that includes the protonated molecular ions ([M+H]⁺) of both the deuterated and non-deuterated species.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion for the non-deuterated standard (C₈H₁₁O₂⁺, theoretical m/z 139.0759).

    • For the this compound sample, extract the ion chromatograms for the expected isotopologues:

      • d0 ([C₈H₁₁O₂]⁺): m/z ~139.0759

      • d1 ([C₈H₁₀DO₂]⁺): m/z ~140.0822

      • d2 ([C₈H₉D₂O₂]⁺): m/z ~141.0885

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species to determine the isotopic purity.[11]

Expected Isotopic Distribution Data (HR-MS):

IsotopologueSpecies FormulaExpected m/z ([M+H]⁺)Relative Abundance (%)
d0C₈H₁₀O₂139.0759< 0.5%
d1C₈H₉DO₂140.0822< 1.5%
d2C₈H₈D₂O₂141.0885> 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the structural integrity of the molecule and the specific locations of the deuterium atoms.[2] A combination of ¹H NMR and ²H NMR is ideal.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals in the regions of interest.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Purpose: Confirm the overall structure. The signals corresponding to the protons on the ethylene glycol moiety (typically around δ 3.9-4.1 ppm) should be significantly diminished or absent compared to the spectrum of the non-deuterated standard. The aromatic proton signals should remain unchanged.

    • Quantitative ¹H NMR (qNMR): By comparing the integration of the residual proton signals in the deuterated positions to a non-deuterated position (e.g., aromatic protons), the isotopic enrichment can be calculated.

  • ²H NMR (Deuterium NMR) Analysis:

    • Acquire a ²H NMR spectrum.

    • Purpose: Directly observe the deuterium nuclei. A signal in the region corresponding to the ethylene glycol moiety will confirm the presence and location of the deuterium atoms. This technique is highly effective for verifying the position of deuteration in highly enriched compounds.[12]

// Nodes start [label="Purified\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="Sample Aliquoting", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// HR-MS Branch hrms_prep [label="HR-MS Sample Prep\n(Dilute in Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_acq [label="Data Acquisition\n(ESI-TOF/Orbitrap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_analysis [label="Data Analysis\n- Extract Ion Chromatograms\n- Integrate Peak Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hrms_result [label="Result:\nIsotopic Distribution\n(d0, d1, d2 abundances)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// NMR Branch nmr_prep [label="NMR Sample Prep\n(Dissolve in CDCl₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_acq [label="Data Acquisition\n(¹H NMR and ²H NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_analysis [label="Spectral Analysis\n- ¹H: Signal reduction\n- ²H: Deuterium signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_result [label="Result:\n- Structural Confirmation\n- Positional Verification", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Final Result final_report [label="Certificate of Analysis:\nIsotopic Purity Confirmed", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> split; split -> hrms_prep [label=" for MS"]; split -> nmr_prep [label=" for NMR"];

hrms_prep -> hrms_acq; hrms_acq -> hrms_analysis; hrms_analysis -> hrms_result;

nmr_prep -> nmr_acq; nmr_acq -> nmr_analysis; nmr_analysis -> nmr_result;

hrms_result -> final_report; nmr_result -> final_report; } }

Caption: The analytical workflow for the characterization of this compound.

Conclusion

The synthesis and rigorous quality control of deuterated standards are paramount for their effective use in research and development. This guide provides a detailed framework for the synthesis of this compound via the Williamson ether synthesis and a comprehensive, dual-technique analytical approach for the verification of its isotopic purity and structural integrity. The combined use of HR-MS and NMR spectroscopy ensures a thorough characterization, providing researchers with a high-quality, reliable internal standard for demanding analytical applications. Adherence to these protocols will enable the production of this compound with high chemical and isotopic purity, suitable for its intended applications in drug development and metabolic research.

References

Technical Guide to the Certificate of Analysis for Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis for Phenoxyethanol-d2. It is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the quality control parameters of this isotopically labeled compound.

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of this compound.

Parameter Specification Result Method
Chemical Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Appearance Colorless to pale yellow liquidColorless liquidVisual Inspection
Chemical Purity (GC) ≥ 99.0%99.8%Gas Chromatography (GC)
Isotopic Purity (¹H NMR) ≥ 98.0 atom % D98.5 atom % DProton Nuclear Magnetic Resonance (¹H NMR)
Deuterium Incorporation (MS) Consistent with d2 labelingConformsMass Spectrometry (MS)
Refractive Index @ 20°C 1.536 - 1.5401.538Refractometry
Specific Gravity @ 20°C 1.105 - 1.1101.108Densitometry
Water Content (Karl Fischer) ≤ 0.1%0.05%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsHeadspace GC-MS

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

Objective: To confirm the chemical structure of this compound and to determine the isotopic purity by quantifying the extent of deuterium incorporation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: A 10-20 mg sample of this compound is accurately weighed and dissolved in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is transferred to a 5 mm NMR tube.

¹H NMR Protocol:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

  • Data Processing: The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected.

¹³C NMR Protocol:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm.

  • Number of Scans: 1024

  • Relaxation Delay: 2 seconds

  • Data Processing: The spectrum is processed with a line broadening of 1 Hz.

Isotopic Purity Calculation (from ¹H NMR): The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated position with the integral of a non-deuterated proton signal in the molecule. For this compound (C₆H₅OCH₂CD₂OH), the integral of the residual -CHD- proton signal (around 3.9 ppm) is compared to the integral of the -OCH₂- protons (around 4.1 ppm).

Isotopic Purity (%) = [1 - (Integral of residual -CHD- / Integral of -OCH₂-)] x 100

Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any volatile impurities.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight and fragmentation pattern of this compound, verifying the presence of two deuterium atoms.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions: Same as described in section 2.2.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, the expected molecular ion is at m/z 140. Key fragment ions will show a +2 Da shift compared to the non-deuterated standard, confirming the d2 labeling.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of a batch of this compound.

Analytical_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Documentation Sample_Prep Sample Preparation for Analysis (Dilution, Dissolution) Sample_Receipt->Sample_Prep NMR_Analysis NMR Analysis (¹H, ¹³C) Sample_Prep->NMR_Analysis Identity & Isotopic Purity GC_Analysis GC-FID Analysis Sample_Prep->GC_Analysis Chemical Purity GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Identity Confirmation KF_Titration Karl Fischer Titration Sample_Prep->KF_Titration Water Content Physical_Tests Physical Tests (Appearance, Refractive Index, Specific Gravity) Sample_Prep->Physical_Tests Physical Properties Data_Review Data Review and Interpretation NMR_Analysis->Data_Review GC_Analysis->Data_Review GCMS_Analysis->Data_Review KF_Titration->Data_Review Physical_Tests->Data_Review Purity_Calc Purity Calculations (Chemical and Isotopic) Data_Review->Purity_Calc CoA_Generation Certificate of Analysis Generation Purity_Calc->CoA_Generation

Caption: Analytical workflow for this compound.

Logical Relationship of Purity Assessment

This diagram shows the relationship between different analytical techniques used to determine the overall purity of the material.

Purity_Assessment Overall_Purity Overall Material Purity Chemical_Purity Chemical Purity Overall_Purity->Chemical_Purity Isotopic_Purity Isotopic Purity Overall_Purity->Isotopic_Purity Water_Content Water Content Overall_Purity->Water_Content Residual_Solvents Residual Solvents Overall_Purity->Residual_Solvents GC_FID GC-FID Chemical_Purity->GC_FID NMR NMR Isotopic_Purity->NMR KF Karl Fischer Water_Content->KF HS_GCMS Headspace GC-MS Residual_Solvents->HS_GCMS

Caption: Purity assessment of this compound.

The Application of Phenoxyethanol-d2 as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled phenoxyethanol (Phenoxyethanol-d2) as a stable isotope tracer for investigating its metabolic fate. This document details the metabolic pathways of phenoxyethanol, outlines experimental protocols for in vivo studies using this compound, presents hypothetical quantitative data based on established metabolic patterns, and visualizes the core metabolic and experimental workflows.

Introduction to Phenoxyethanol Metabolism and the Role of Isotopic Tracers

Phenoxyethanol (PhE) is a widely used preservative in cosmetics and pharmaceutical products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. Metabolic studies often employ isotopically labeled compounds to trace the parent compound and its metabolites within a biological system. Deuterium-labeled compounds, such as this compound, serve as powerful tools in these investigations. The deuterium atoms act as a stable, non-radioactive label that allows for the differentiation of the administered tracer from the endogenous or unlabeled compound using mass spectrometry. This enables precise quantification of metabolic rates and pathways.

Phenoxyethanol is known to be rapidly absorbed and extensively metabolized in both humans and animal models. The primary metabolites identified are phenoxyacetic acid (PAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA)[1][2].

Metabolic Pathways of Phenoxyethanol

The metabolism of phenoxyethanol primarily involves oxidation. The following diagram illustrates the key metabolic steps:

Phenoxyethanol_Metabolism PhE This compound Met1 Phenoxyacetaldehyde-d2 (Intermediate) PhE->Met1 Alcohol Dehydrogenase OH_PhE 4-Hydroxythis compound (4-OH-PhE-d2) PhE->OH_PhE Aromatic Hydroxylation (CYP450) PAA Phenoxyacetic Acid-d2 (PAA-d2) Met1->PAA Aldehyde Dehydrogenase OH_PAA 4-Hydroxyphenoxyacetic Acid-d2 (4-OH-PhAA-d2) PAA->OH_PAA Aromatic Hydroxylation (CYP450) OH_PhE->OH_PAA Oxidation Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment SubjectPrep Subject Preparation (e.g., fasting) Baseline Baseline Sample Collection (Blood, Urine) SubjectPrep->Baseline Admin Administration of This compound Tracer Baseline->Admin Sampling Time-Course Sample Collection (Blood, Urine) Admin->Sampling SampleProc Sample Processing (e.g., centrifugation, extraction) Sampling->SampleProc Analysis LC-MS/MS or GC-MS/MS Analysis SampleProc->Analysis Data Data Analysis (Pharmacokinetic Modeling) Analysis->Data

References

Preliminary Investigation of Phenoxyethanol-d2 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary investigation into the stability of Phenoxyethanol-d2. Due to the limited availability of direct stability data for the deuterated compound, this guide is largely based on established stability data for its non-deuterated analogue, Phenoxyethanol. The principles and methodologies outlined are considered applicable to this compound, but direct experimental verification is strongly recommended.

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetic, pharmaceutical, and lubricant formulations, valued for its broad-spectrum antimicrobial activity and chemical stability.[1][2][3][4][5] Its deuterated form, this compound, is often employed as an internal standard in analytical methods. Understanding the stability of this compound is crucial for ensuring the accuracy and reliability of such assays. This technical guide summarizes the known stability profile of Phenoxyethanol and provides detailed experimental protocols for a comprehensive stability investigation of this compound.

Phenoxyethanol is generally considered to be a stable chemical compound.[1][6] It is stable in the presence of acids and alkalies and does not readily react with light or air.[1][6] However, forced degradation studies have shown that it can degrade under specific stress conditions.

Factors Influencing Stability

The stability of chemical compounds like this compound can be influenced by several environmental factors.[7][8] Key factors to consider during a stability study include:

  • pH: Acidic and basic conditions can promote hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7]

  • Light: Exposure to UV and visible light can induce photodegradation.[7]

  • Oxidation: The presence of oxidizing agents can lead to oxidative degradation.

Summary of Phenoxyethanol Stability Data

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11][12] The following table summarizes the qualitative stability of Phenoxyethanol under various stress conditions as reported in the literature. It is anticipated that this compound will exhibit a similar stability profile.

Stress ConditionObservationReference
Acid Hydrolysis Major degradation observed.[13]
(e.g., 1 M HCl for 24 h)Highly labile to acid hydrolysis.[14]
Alkaline Hydrolysis Minor degradation observed.[13]
(e.g., 1 M NaOH for 4 h)Highly labile to alkali hydrolysis.[14]
Thermal Degradation No degradation observed.[13]
(e.g., 60°C for 1 h)Found to be stable.[14]
Chemically heat stable.[15]
Photolytic Degradation No degradation observed.[13]
(e.g., UV light for 24 h)Found to be stable.[14]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established methods for Phenoxyethanol and are designed to assess stability under various stress conditions.[11][13]

Analytical Method

A validated stability-indicating analytical method is required to separate and quantify this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used for the analysis of Phenoxyethanol.[3][16][17]

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11]

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[11]

  • To a known volume of the this compound stock solution, add an equal volume of an acidic solution (e.g., 1 M HCl).

  • Maintain the mixture at room temperature or heat to an elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[13]

  • After the incubation period, neutralize the solution with a suitable base (e.g., 1 M NaOH).

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by the chosen analytical method.

  • To a known volume of the this compound stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH).

  • Maintain the mixture at room temperature for a specified duration (e.g., 4 hours).[13]

  • After the incubation period, neutralize the solution with a suitable acid (e.g., 1 M HCl).

  • Dilute the solution to a suitable concentration with the mobile phase and analyze.

  • Place the this compound stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[13]

  • After cooling to room temperature, dilute the solution to a suitable concentration and analyze.

  • Expose the this compound stock solution to a UV light source (e.g., using a UVL-56 lamp) for a specified duration (e.g., 24 hours).[13]

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure period, dilute the solutions to a suitable concentration and analyze.

Visualizations

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl) stock_solution->acid base Alkaline Hydrolysis (e.g., 1M NaOH) stock_solution->base heat Thermal Stress (e.g., 60°C) stock_solution->heat light Photolytic Stress (UV Light) stock_solution->light neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base cool Cool to RT heat->cool analyze_light Analyze by Stability-Indicating Method light->analyze_light analyze_acid Analyze by Stability-Indicating Method neutralize_acid->analyze_acid analyze_base Analyze by Stability-Indicating Method neutralize_base->analyze_base analyze_heat Analyze by Stability-Indicating Method cool->analyze_heat degradation_pathway Identify Degradation Products & Determine Degradation Pathway analyze_acid->degradation_pathway analyze_base->degradation_pathway analyze_heat->degradation_pathway analyze_light->degradation_pathway

Caption: Workflow for the forced degradation study of this compound.

Potential Anaerobic Degradation Pathway of Phenoxyethanol

While not a typical stability concern for formulated products, the anaerobic degradation of Phenoxyethanol has been studied. The following diagram illustrates a proposed pathway.

Anaerobic_Degradation_Pathway Phenoxyethanol Phenoxyethanol Intermediate Unstable Hemiacetal (Proposed Intermediate) Phenoxyethanol->Intermediate Hydroxyl Group Shift Phenol Phenol Intermediate->Phenol C-O Bond Cleavage Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde C-O Bond Cleavage Acetate Acetate Acetaldehyde->Acetate Oxidation

Caption: Proposed anaerobic degradation pathway of Phenoxyethanol.[18]

Conclusion

This preliminary investigation, based on data from Phenoxyethanol, suggests that this compound is likely to be stable under thermal and photolytic stress but may be susceptible to degradation under acidic and alkaline conditions. The provided experimental protocols offer a framework for conducting a comprehensive stability study of this compound. The results of such a study will be invaluable for ensuring the integrity of analytical methods that utilize this deuterated standard and for understanding its behavior in various formulations. Direct experimental validation is essential to confirm these preliminary findings for this compound.

References

Isotopic Enrichment of 2-Phenoxyethanol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 2-Phenoxyethanol-d2, a deuterated isotopologue of the widely used solvent and preservative, 2-phenoxyethanol. While specific public-domain literature on the synthesis and enrichment of 2-Phenoxyethanol-d2 is limited, this document outlines a chemically sound and plausible approach based on established methodologies for isotopic labeling. The protocols and data presented herein are representative and intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction to Isotopic Enrichment and 2-Phenoxyethanol-d2

Isotopic enrichment, specifically the replacement of hydrogen with its heavier isotope deuterium, is a critical technique in pharmaceutical and chemical research. Deuterium labeling can offer several advantages, including:

  • Metabolic Probes: Tracking the metabolic fate of molecules.

  • Kinetic Isotope Effect (KIE): Studying reaction mechanisms by observing changes in reaction rates upon isotopic substitution.

  • Improved Pharmacokinetic Properties: In some cases, deuteration can lead to slower metabolism and improved drug stability.

  • Internal Standards: Use in quantitative analysis, particularly in mass spectrometry-based assays.

2-Phenoxyethanol-d2 (C8H8D2O2) is a deuterated analog of 2-phenoxyethanol where two hydrogen atoms on the ethanol moiety have been replaced by deuterium. The most probable location for this deuteration, based on common synthetic precursors, is the carbon atom adjacent to the ether oxygen.

Proposed Synthesis of 2-Phenoxyethanol-d2

A reliable method for the synthesis of 2-Phenoxyethanol-d2 is the Williamson ether synthesis, a well-established reaction for forming ethers. This approach involves the reaction of a phenoxide with a deuterated haloalkane.

Reaction Scheme:

Sodium phenoxide reacts with 2-chloroethanol-1,1-d2 to yield 2-Phenoxyethanol-d2 and sodium chloride as a byproduct.

DOT Script for Synthesis Workflow:

A Sodium Phenoxide (C6H5ONa) C Williamson Ether Synthesis A->C B 2-Chloroethanol-1,1-d2 (ClCD2CH2OH) B->C D Reaction Mixture in a suitable solvent (e.g., DMF) C->D E Heating under inert atmosphere D->E F Crude 2-Phenoxyethanol-d2 E->F G Purification F->G H Pure 2-Phenoxyethanol-d2 (C8H8D2O2) G->H

Caption: Proposed synthetic workflow for 2-Phenoxyethanol-d2.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and purification of 2-Phenoxyethanol-d2.

3.1. Synthesis of 2-Phenoxyethanol-d2

  • Preparation of Sodium Phenoxide:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis:

    • To the freshly prepared sodium phenoxide solution, add 2-chloroethanol-1,1-d2 (1.05 eq) dropwise.

    • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.2. Purification

  • The crude 2-Phenoxyethanol-d2 can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield a colorless oil.

Analytical Characterization and Data

The isotopic enrichment and purity of the final product are determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Mass Spectrometry

Mass spectrometry is used to confirm the mass of the deuterated compound and to estimate the isotopic purity.

ParameterExpected Value (2-Phenoxyethanol)Expected Value (2-Phenoxyethanol-d2)
Molecular Weight ( g/mol )138.16140.17
[M+H]+ (m/z)139.07141.08
Isotopic Enrichment (%)N/A> 98%

4.2. NMR Spectroscopy

¹H NMR and ²H NMR are used to confirm the position and extent of deuteration.

NucleusExpected Chemical Shift (ppm)Expected Integration (¹H NMR)Notes
¹H6.8 - 7.3 (m)5HAromatic protons of the phenyl group.
¹H4.1 (t)2H-CH₂- protons adjacent to the hydroxyl group.
¹H3.9 (t)0HSignal for the -CD₂- protons should be absent or significantly reduced.
²H3.9 (s)-A singlet in the deuterium NMR spectrum confirms deuteration at this position.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis and characterization of synthesized 2-Phenoxyethanol-d2.

DOT Script for Analytical Workflow:

Start Synthesized 2-Phenoxyethanol-d2 MS Mass Spectrometry (e.g., ESI-MS) Start->MS NMR NMR Spectroscopy (¹H and ²H NMR) Start->NMR Purity Purity Assessment (e.g., HPLC, GC) Start->Purity ConfirmMW Confirm Molecular Weight ([M+H]+ = 141.08) MS->ConfirmMW ConfirmDeuteration Confirm Deuteration Site (Absence of ¹H signal at 3.9 ppm) NMR->ConfirmDeuteration AssessPurity Assess Chemical Purity (>99%) Purity->AssessPurity FinalProduct Qualified 2-Phenoxyethanol-d2 ConfirmMW->FinalProduct Pass Fail Further Purification or Re-synthesis ConfirmMW->Fail Fail ConfirmDeuteration->FinalProduct Pass ConfirmDeuteration->Fail Fail AssessPurity->FinalProduct Pass AssessPurity->Fail Fail

Caption: Logical workflow for the analysis of 2-Phenoxyethanol-d2.

Applications in Research and Development

Deuterated 2-phenoxyethanol can be a valuable tool in several areas:

  • Pharmacokinetic Studies: As 2-phenoxyethanol is used in some topical and parenteral pharmaceutical formulations, the deuterated analog can be used to study its absorption, distribution, metabolism, and excretion (ADME) without the need for radiolabeling.

  • Metabolic Profiling: To understand the metabolic pathways of 2-phenoxyethanol in biological systems.

  • Quantitative Bioanalysis: As an internal standard for the quantification of non-deuterated 2-phenoxyethanol in biological matrices by LC-MS/MS.

Conclusion

While direct literature on the isotopic enrichment of 2-Phenoxyethanol-d2 is scarce, this guide provides a robust and scientifically grounded framework for its synthesis, analysis, and application. The presented protocols and workflows are based on established chemical principles and offer a clear path for researchers and drug development professionals to produce and characterize this valuable isotopically labeled compound. The use of deuterated standards and tracers like 2-Phenoxyethanol-d2 is indispensable for modern pharmaceutical research, enabling more accurate and detailed studies of drug candidates and excipients.

A Technical Guide to Phenoxyethanol-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Phenoxyethanol-d2, a deuterated analog of Phenoxyethanol, for its application in research and development. This document outlines its chemical properties, available product specifications from various suppliers, and detailed experimental protocols for its use as an internal standard in analytical methodologies.

Core Compound Specifications

This compound, also known as 2-Phenoxyethanol-1,1-d2, is a stable isotope-labeled version of Phenoxyethanol. The deuterium labeling at the C1 position makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use can significantly improve the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

A summary of quantitative data from various suppliers is presented in Table 1 for easy comparison.

Table 1: Product Specifications of this compound from Various Suppliers

SupplierCatalog NumberChemical PurityIsotopic Purity (atom % D)Deuterated Position
Sigma-Aldrich-99% (CP)98 atom % D1,1-d2
Toronto Research Chemicals (via LGC Standards)TRC-P297903>95%Not Specified1,1-d2
MedChemExpressHY-B1729SNot SpecifiedNot SpecifiedNot Specified
ClinivexRCLST309792Not SpecifiedNot Specified1,1-dideuterio
CymitQuimica-Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies. The following protocols are derived from established methods for the analysis of Phenoxyethanol and can be adapted for the use of its deuterated analog.

Quantification of Phenoxyethanol in Biological Matrices using LC-MS/MS

This method is suitable for the determination of Phenoxyethanol in plasma, urine, and tissue homogenates.

a. Sample Preparation:

  • To 100 µL of the biological matrix (plasma, urine, or tissue homogenate), add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Phenoxyethanol: Q1/Q3 transition to be determined by direct infusion.

    • This compound: Q1/Q3 transition to be determined by direct infusion (expected m/z shift of +2 compared to the unlabeled analyte).

Analysis of Phenoxyethanol in Cosmetics using GC-MS

This protocol is designed for the quantification of Phenoxyethanol in cosmetic formulations.

a. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable solvent (e.g., methanol, ethanol) and 50 µL of the this compound internal standard solution.

  • Vortex for 5 minutes to ensure complete dissolution/extraction.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

b. GC-MS Conditions:

  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or MRM.

  • Monitored Ions:

    • Phenoxyethanol: Characteristic fragment ions to be determined from the mass spectrum.

    • This compound: Characteristic fragment ions to be determined from the mass spectrum (expected m/z shifts).

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of Phenoxyethanol.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) Add_IS Add this compound (Internal Standard) Matrix->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: LC-MS/MS experimental workflow for Phenoxyethanol quantification.

phenoxyethanol_metabolism Phenoxyethanol Phenoxyethanol Metabolite1 Phenoxyacetic Acid (PAA) (Major Metabolite) Phenoxyethanol->Metabolite1 Oxidation Metabolite2 4-Hydroxyphenoxyacetic Acid (4-OH-PAA) Metabolite1->Metabolite2 Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Conjugates Conjugates->Excretion

Caption: Metabolic pathway of Phenoxyethanol in the body.

Methodological & Application

Quantitative Analysis of Phenoxyethanol in Cosmetic Products Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of phenoxyethanol in cosmetic product matrices. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates phenoxyethanol-d2 as an internal standard (IS) to ensure high accuracy and precision.[1] A simple protein precipitation sample preparation procedure is employed, making the workflow efficient for high-throughput analysis. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of cosmetic formulations.

Introduction

Phenoxyethanol is a widely used preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[2] Its concentration in formulations is regulated to ensure consumer safety.[3] Therefore, accurate and reliable quantitative analysis of phenoxyethanol is crucial for regulatory compliance and quality assurance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][4] This application note provides a detailed protocol for the determination of phenoxyethanol in cosmetic products using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Phenoxyethanol (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank cosmetic matrix (cream, lotion, etc.)

Standard and Sample Preparation

2.2.1. Stock Solutions

  • Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenoxyethanol and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2.2.2. Working Standard Solutions

  • Calibration Curve Standards (0.1 - 50 µg/mL): Prepare a series of working standard solutions by serially diluting the phenoxyethanol stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

2.2.3. Sample Preparation

  • Accurately weigh 0.1 g of the cosmetic sample into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of ethanol and vortex for 1 minute to dissolve the sample.[3]

  • Add 50 µL of the 10 µg/mL internal standard working solution (this compound) to the sample.

  • Vortex the mixture for 30 seconds.

  • Add 850 µL of acetonitrile to precipitate proteins and other excipients.

  • Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and filter through a 0.2 µm filter.[3]

  • Inject 5 µL of the filtered supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of phenoxyethanol from matrix components.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30°C.[5][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Phenoxyethanol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Phenoxyethanol139.077.0100
This compound144.077.0100

Note: The precursor ion for this compound is an estimation based on the addition of 5 deuterium atoms to the molecule. The product ion is expected to be the same as the non-deuterated form.

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery.

Table 2: Summary of Quantitative Data for Phenoxyethanol Analysis

Validation ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=6, 3 days)< 10%
Accuracy (% Recovery)
Low QC (0.3 µg/mL)95% - 105%
Mid QC (10 µg/mL)98% - 102%
High QC (40 µg/mL)97% - 103%
Matrix Effect Minimal, compensated by internal standard
Recovery > 90%

The data presented in Table 2 is a representative summary compiled from typical performance characteristics of similar validated methods.[5][7][8]

Visualization of Protocols and Workflows

G Chemical Structures cluster_0 Phenoxyethanol cluster_1 This compound (Illustrative) a b C8H8D2O2

Caption: Chemical structure of Phenoxyethanol and the molecular formula for this compound.

G Experimental Workflow sample Weigh 0.1 g of Cosmetic Sample dissolve Add 1.0 mL Ethanol & Vortex sample->dissolve add_is Add 50 µL this compound (IS) dissolve->add_is precipitate Add 850 µL Acetonitrile add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Transfer & Filter Supernatant vortex_centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A streamlined workflow for the preparation of cosmetic samples for LC-MS/MS analysis.

G Analytical Method Validation Logic Method Analytical Method Validation Validation Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Reliable Reliable & Robust Method Linearity->Reliable Accuracy->Reliable Precision->Reliable Specificity->Reliable LOQ->Reliable Robustness->Reliable

Caption: Logical relationship of key parameters in analytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of phenoxyethanol in cosmetic products. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix-related and procedural variations. The simple sample preparation and rapid analysis time make this method well-suited for routine quality control in a high-throughput laboratory setting.

References

Application Note: High-Throughput Quantification of Phenoxyethanol in Cosmetics Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of phenoxyethanol in a variety of cosmetic products. To ensure the highest level of accuracy and precision, the method employs a stable isotope-labeled internal standard, Phenoxyethanol-d2. The simple "dilute-and-shoot" sample preparation protocol is suitable for high-throughput screening, while the specificity of tandem mass spectrometry minimizes matrix interference. This method is ideal for quality control laboratories and researchers involved in the formulation and safety assessment of cosmetic products.

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetic and personal care products, effective against a broad spectrum of microorganisms.[1][2] Regulatory bodies, such as the European Union, have set maximum allowable concentrations for phenoxyethanol in consumer products, typically at 1.0%, necessitating accurate and reliable analytical methods for its quantification.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity for the analysis of compounds in complex matrices like cosmetics.[1][6] The use of a deuterated internal standard, such as this compound, is crucial for compensating for matrix effects and variations during sample processing and analysis, thereby improving method robustness and data quality.[6]

Experimental Protocols

Materials and Reagents
  • Standards: Phenoxyethanol (≥99% purity), this compound (isotopic purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Sample Matrices: A range of commercially available cosmetic products including lotions, creams, and shampoos were used for method development and validation.

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of phenoxyethanol and this compound in methanol.

  • Calibration Standards: Serially dilute the phenoxyethanol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards with concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 acetonitrile/water.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the cosmetic sample into a 2 mL polypropylene tube.[3][4]

    • Add 1.0 mL of methanol, vortex for 1 minute to extract the phenoxyethanol.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble matter.[3]

    • Transfer 100 µL of the supernatant to a clean tube.

    • Add 890 µL of 50:50 acetonitrile/water and 10 µL of the 100 ng/mL IS working solution.

    • Vortex to mix and transfer to an autosampler vial for analysis.

G Figure 1: Sample Preparation Workflow A Weigh 0.1 g of Cosmetic Sample B Add 1 mL Methanol and Vortex A->B C Centrifuge at 10,000 x g B->C D Transfer 100 µL Supernatant C->D E Add 890 µL Diluent and 10 µL IS D->E F Vortex and Transfer to Vial E->F

Caption: A streamlined workflow for the extraction of phenoxyethanol from cosmetic matrices.

LC-MS/MS Conditions

An LC-MS/MS system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 10% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Gas Flow 800 L/hr
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Phenoxyethanol 139.177.10.12515
This compound 141.179.10.12515

Results

The developed LC-MS/MS method demonstrated excellent performance for the quantification of phenoxyethanol in various cosmetic matrices.

Linearity

The method showed excellent linearity over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.999 for all validation runs.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 53.24.5102.1
Medium 502.53.898.7
High 5001.82.9101.5
Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively, demonstrating the high sensitivity of the method.

Signaling Pathways and Logical Relationships

The core of this quantitative method relies on the relationship between the analyte and its stable isotope-labeled internal standard. The ratio of their peak areas is used to construct a calibration curve, which then allows for the accurate determination of the analyte concentration in unknown samples.

G Figure 2: Quantitative Analysis Logic cluster_0 LC-MS/MS Data Acquisition cluster_1 Data Processing cluster_2 Result A Phenoxyethanol Peak Area C Calculate Area Ratio (Analyte / IS) A->C B This compound Peak Area B->C D Plot Calibration Curve (Area Ratio vs. Concentration) C->D E Determine Phenoxyethanol Concentration in Sample D->E

Caption: The logical flow from data acquisition to the final quantitative result.

Conclusion

The LC-MS/MS method presented in this application note provides a rapid, sensitive, and reliable approach for the quantification of phenoxyethanol in a diverse range of cosmetic products. The simple sample preparation and the use of a deuterated internal standard make it highly suitable for routine quality control and regulatory compliance monitoring in the cosmetics industry. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Application Note: High-Throughput Quantification of Phenoxyethanol in Cosmetic Formulations Using Phenoxyethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes robust and reliable methods for the quantitative analysis of phenoxyethanol in a variety of cosmetic formulations. To enhance accuracy and precision, especially in complex matrices, phenoxyethanol-d2 is employed as an internal standard. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. These methods are suitable for quality control and regulatory compliance in the cosmetic industry.

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetic and personal care products, prized for its broad-spectrum antimicrobial activity.[1] Regulatory bodies worldwide stipulate maximum allowable concentrations of phenoxyethanol in consumer products, typically around 1%.[2] Consequently, accurate and reliable quantification of phenoxyethanol in diverse and complex cosmetic matrices is crucial for ensuring product safety and regulatory adherence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. Deuterated internal standards closely mimic the chemical and physical properties of the analyte, allowing for effective compensation for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[3][4]

Principle of the Method

The quantification of phenoxyethanol is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the cosmetic sample at the beginning of the sample preparation process. The sample is then extracted and analyzed by either GC-MS or LC-MS/MS. Since the internal standard has a slightly higher mass due to the deuterium atoms, it can be distinguished from the native phenoxyethanol by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of phenoxyethanol in the sample, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement during the analytical process.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for a cosmetic cream or lotion is provided below. This may need to be optimized depending on the specific matrix.

Materials:

  • Cosmetic sample

  • This compound internal standard solution (100 µg/mL in methanol)

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC or GC grade)

  • Water (deionized or HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the 100 µg/mL this compound internal standard solution.

  • Add 5 mL of methanol to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of phenoxyethanol.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate any solid excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for analysis.

Logical Relationship for Sample Preparation

Figure 1: Sample Preparation Workflow A Weigh Cosmetic Sample B Add this compound (Internal Standard) A->B C Add Extraction Solvent (e.g., Methanol) B->C D Vortex to Extract C->D E Centrifuge to Separate Solids D->E F Filter Supernatant E->F G Analysis by GC-MS or LC-MS/MS F->G

Caption: Workflow for the extraction of phenoxyethanol from cosmetic samples.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Injection Volume | 1 µL (splitless) |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | Phenoxyethanol: m/z 77, 94, 138this compound: m/z 81, 98, 143 |

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

Parameter Value
Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Value
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | Phenoxyethanol: 139.1 > 94.1this compound: 144.1 > 98.1 |

Experimental Workflow for Instrumental Analysis

Figure 2: Instrumental Analysis Workflow cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis GC_Inject Inject Sample Extract GC_Separation Chromatographic Separation (GC) GC_Inject->GC_Separation MS_Ionization_EI Ionization (EI) GC_Separation->MS_Ionization_EI MS_Detection_SIM Detection (SIM Mode) MS_Ionization_EI->MS_Detection_SIM Data_Processing Data Processing and Quantification MS_Detection_SIM->Data_Processing LC_Inject Inject Sample Extract LC_Separation Chromatographic Separation (LC) LC_Inject->LC_Separation MS_Ionization_ESI Ionization (ESI) LC_Separation->MS_Ionization_ESI MS_Detection_MRM Detection (MRM Mode) MS_Ionization_ESI->MS_Detection_MRM MS_Detection_MRM->Data_Processing

Caption: Overview of the GC-MS and LC-MS/MS analytical workflows.

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of the analytical methods. The data is representative and based on typical validation results for similar methods.

Table 1: Calibration Curve and Linearity

ParameterGC-MSLC-MS/MS
Calibration Range 0.1 - 50 µg/mL0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Linearity LinearLinear

Table 2: Accuracy and Precision

Quality Control LevelGC-MSLC-MS/MS
Accuracy (%) Precision (%RSD) Accuracy (%) Precision (%RSD)
Low QC (0.5 µg/mL) 95 - 105< 1097 - 103< 8
Mid QC (5 µg/mL) 98 - 102< 599 - 101< 4
High QC (20 µg/mL) 97 - 103< 598 - 102< 3

Table 3: Recovery

Matrix TypeExpected Recovery (%)
Lotion 90 - 110
Cream 85 - 115
Shampoo 90 - 110

Discussion

The use of this compound as an internal standard significantly improves the robustness of the analytical methods for quantifying phenoxyethanol in complex cosmetic matrices. The stable isotope-labeled internal standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which are effectively normalized during data processing. Both GC-MS and LC-MS/MS methods offer excellent sensitivity, specificity, and a wide linear range, making them suitable for routine quality control testing. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis.

Conclusion

The detailed protocols presented in this application note provide a reliable framework for the accurate quantification of phenoxyethanol in cosmetic formulations using this compound as an internal standard. These methods are essential tools for ensuring product quality, safety, and compliance with regulatory standards in the cosmetics industry.

References

Application of Phenoxyethanol-d2 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phenoxyethanol-d2 as an internal standard in the pharmacokinetic analysis of phenoxyethanol. The protocols and data presented are compiled from established analytical methods and pharmacokinetic studies, offering a robust framework for researchers in drug metabolism and pharmacokinetics (DMPK).

Introduction

Phenoxyethanol is an ethylene glycol monoether widely used as a preservative in cosmetics, pharmaceuticals, and other industrial applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and potential systemic exposure in humans. Pharmacokinetic studies are essential for this purpose, and the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification of phenoxyethanol in biological matrices using mass spectrometry-based methods.[1][2] The deuterium-labeled analog closely mimics the physicochemical properties of the parent compound, ensuring reliable correction for variability during sample preparation and analysis.

Pharmacokinetic Profile of Phenoxyethanol

Phenoxyethanol is rapidly absorbed following oral and dermal administration.[3] It is extensively metabolized in the body, primarily to phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which are then predominantly excreted in the urine.[3]

Metabolism: The primary metabolic pathway involves the oxidation of the terminal alcohol group of phenoxyethanol to form phenoxyacetic acid. A secondary pathway involves aromatic hydroxylation to form 4-hydroxyphenoxyethanol, which is then further oxidized to 4-hydroxyphenoxyacetic acid.[3]

Metabolic Pathway of Phenoxyethanol

Figure 1: Proposed Metabolic Pathway of Phenoxyethanol PE Phenoxyethanol PAA Phenoxyacetic Acid (PhAA) (Major Metabolite) PE->PAA Oxidation OH_PE 4-Hydroxyphenoxyethanol PE->OH_PE Aromatic Hydroxylation OH_PAA 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) (Metabolite) OH_PE->OH_PAA Oxidation

Proposed metabolic pathway of phenoxyethanol.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of phenoxyethanol and its major metabolite, phenoxyacetic acid, from studies in humans and rats. It is important to note that these studies did not explicitly use this compound as an internal standard but provide valuable data on the compound's behavior in vivo.

Table 1: Pharmacokinetic Parameters of Phenoxyethanol in Humans (Oral Administration)

ParameterPhenoxyethanolPhenoxyacetic Acid (PhAA)4-Hydroxyphenoxyacetic Acid (4-OH-PhAA)Reference
Dose 5 mg/kg body weight--[3]
Cmax (mg/L) 0.027 ± 0.0081.1 ± 0.30.15 ± 0.04[3]
Tmax (h) 1.0 ± 0.01.8 ± 0.41.3 ± 0.5[3]
Urinary Excretion (48h, % of dose) <177 ± 1212 ± 3[3]

Table 2: Pharmacokinetic Parameters of Phenoxyethanol and Phenoxyacetic Acid in Rats (Dermal Administration)

ParameterPhenoxyethanolPhenoxyacetic Acid (PhAA)Reference
Dose 30 mg and 100 mg-
Tmax (h) ~1~4-6
Elimination Half-life (h) ~2-3~4-5
Urinary Excretion (as % of [14C]-Phenoxyethanol dose) 73.03% (total radioactivity)-

Experimental Protocols

This section provides a detailed, best-practice protocol for a pharmacokinetic study of phenoxyethanol using this compound as an internal standard. This protocol is adapted from validated methods for the analysis of phenoxyethanol in biological matrices.[4][5]

Protocol 1: Quantification of Phenoxyethanol in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration-time profile of phenoxyethanol in human plasma following a single oral dose, using this compound as an internal standard.

2. Materials and Reagents:

  • Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, drug-free)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of phenoxyethanol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the phenoxyethanol primary stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

5. Sample Preparation Workflow

Figure 2: Sample Preparation Workflow for Plasma Analysis cluster_0 Sample Collection and Spiking cluster_1 Protein Precipitation cluster_2 Extraction and Analysis plasma 100 µL Plasma Sample (Unknown, Calibrator, or QC) is Add 20 µL of This compound (100 ng/mL) plasma->is ppt Add 300 µL of cold Acetonitrile is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge1 supernatant Transfer 200 µL of Supernatant centrifuge1->supernatant evaporate Evaporate to dryness (Nitrogen stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Workflow for plasma sample preparation.

6. LC-MS/MS Conditions (Adapted from established methods):

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Phenoxyethanol: Precursor ion > Product ion (To be optimized, e.g., m/z 139 > 77)

    • This compound: Precursor ion > Product ion (To be optimized, e.g., m/z 141 > 77)

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of phenoxyethanol to this compound against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify phenoxyethanol concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Quantification of Phenoxyethanol and its Metabolites in Urine using GC-MS/MS

1. Objective: To determine the urinary excretion profile of phenoxyethanol and its metabolites (PhAA and 4-OH-PhAA) following dermal application, using deuterated internal standards.

2. Materials and Reagents:

  • Phenoxyethanol, Phenoxyacetic acid, 4-Hydroxyphenoxyacetic acid (analytical standards)

  • This compound, Phenoxyacetic acid-d5, 4-Hydroxyphenoxyacetic acid-d4 (internal standards)

  • Methyl tert-butyl ether (MTBE)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • β-Glucuronidase/arylsulfatase

  • Sodium acetate buffer (pH 5)

  • Urine (blank, drug-free)

3. Instrumentation:

  • Gas Chromatograph (GC)

  • Tandem Mass Spectrometer (MS/MS)

4. Standard and Sample Preparation:

Urine Sample Preparation Workflow

Figure 3: Urine Sample Preparation Workflow cluster_0 Hydrolysis and Spiking cluster_1 Liquid-Liquid Extraction cluster_2 Derivatization and Analysis urine 500 µL Urine Sample buffer Add 250 µL Acetate Buffer and 20 µL β-Glucuronidase urine->buffer is Add 20 µL of Deuterated IS Mix buffer->is incubate Incubate (2h, 37°C) is->incubate lle Add 2 mL MTBE incubate->lle vortex1 Vortex (5 min) lle->vortex1 centrifuge1 Centrifuge (3000 x g, 5 min) vortex1->centrifuge1 transfer Transfer organic layer centrifuge1->transfer evaporate Evaporate to dryness transfer->evaporate derivatize Add 50 µL BSTFA, heat (60°C, 30 min) evaporate->derivatize inject Inject 1 µL into GC-MS/MS derivatize->inject

Workflow for urine sample preparation.

5. GC-MS/MS Conditions (Adapted from Jäger et al., 2024):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Program: Start at 80°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions: To be optimized for the silylated derivatives of the analytes and internal standards.

6. Data Analysis:

  • Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratios of the analytes to their respective deuterated internal standards.

  • Calculate the cumulative amount of each analyte excreted in the urine over time.

Conclusion

The use of this compound as an internal standard provides the necessary accuracy and precision for the bioanalysis of phenoxyethanol in pharmacokinetic studies. The detailed protocols provided, adapted from validated methods, offer a solid foundation for researchers to develop and validate their own assays for quantifying phenoxyethanol and its metabolites in various biological matrices. The pharmacokinetic data summarized herein serves as a valuable reference for designing and interpreting such studies.

References

Application Notes and Protocols: Use of Phenoxyethanol-d2 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenoxyethanol-d2 as an internal standard in clinical chemistry assays. The use of a stable isotope-labeled internal standard like this compound is a cornerstone for achieving accurate and precise quantification of phenoxyethanol and its metabolites in complex biological matrices such as blood and urine. This document outlines the principles, experimental workflows, and specific methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.

Introduction to Phenoxyethanol and the Role of Deuterated Internal Standards

2-Phenoxyethanol is a widely used preservative in cosmetics, pharmaceuticals, and industrial products.[1] Its presence and the concentration of its metabolites, such as phenoxyacetic acid (PhAA), in human biological fluids are of interest for exposure monitoring and toxicological studies.[2][3]

Accurate quantification of analytes in clinical samples is often challenged by matrix effects, variability in sample preparation, and instrument response fluctuations. The stable isotope dilution (SID) method, employing a deuterated internal standard like this compound, is the gold standard for mitigating these issues.[4] this compound, being chemically identical to the analyte but with a different mass, co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. This allows for reliable correction and highly accurate quantification.[4]

Experimental Workflows

The general workflow for the quantification of phenoxyethanol in clinical samples using this compound as an internal standard involves several key steps. These are adaptable for both GC-MS and LC-MS/MS platforms.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Clinical Sample (Blood, Urine) add_is Spike with This compound sample->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional chromatography Chromatographic Separation (GC or LC) extraction->chromatography derivatization->chromatography ms Mass Spectrometric Detection (MS or MS/MS) chromatography->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio quantification Quantification (using Calibration Curve) ratio->quantification

General workflow for quantification of phenoxyethanol.

Application 1: GC-MS Analysis of Phenoxyethanol in Human Blood and Urine

This protocol is adapted from established methods for the analysis of phenoxyethanol and its metabolites, incorporating this compound as the internal standard for enhanced accuracy.[2][5]

Principle

This method involves the extraction of phenoxyethanol from a biological matrix, followed by derivatization to improve its volatility and chromatographic properties. The derivatized analyte and the deuterated internal standard are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Solvents: Ethyl acetate, Hexane, Methanol (HPLC grade)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reagents for sample preparation: Sodium acetate buffer, β-glucuronidase/arylsulfatase, Sodium hydroxide, Hydrochloric acid.

Experimental Protocol

3.3.1. Sample Preparation

  • Internal Standard Spiking: To 1 mL of urine or blood plasma, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • For Urine Samples (Hydrolysis of Conjugates):

    • Add 500 µL of sodium acetate buffer (1 M, pH 5.2).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 37°C for 2 hours.

  • For Blood Plasma Samples (Protein Precipitation):

    • Add 2 mL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the sample pH to >11 with 1 M Sodium hydroxide.

    • Add 3 mL of ethyl acetate/hexane (1:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3.3.2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsPhenoxyethanol-TMS derivative: m/z 151, 195, 210
This compound-TMS derivative: (Adjust for deuterium labeling)
Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of phenoxyethanol to this compound against the concentration of the calibration standards.

  • Determine the concentration of phenoxyethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application 2: LC-MS/MS Analysis of Phenoxyethanol Metabolites in Human Urine

This protocol is based on established methods for the quantification of phenoxyacetic acid (PhAA), a major metabolite of phenoxyethanol, in urine.[3] The use of this compound as an internal standard for the parent compound can be extended to its metabolites, or a deuterated analog of the metabolite itself can be used if available. For the purpose of this protocol, we will describe the analysis of PhAA with the principle of using a stable isotope-labeled internal standard.

Principle

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of PhAA in urine samples. A "dilute-and-shoot" approach minimizes sample preparation time. A deuterated internal standard is used for accurate quantification.

Materials and Reagents
  • Phenoxyacetic acid (analytical standard)

  • Phenoxyacetic acid-d5 (or other suitable deuterated analog as internal standard)

  • Solvents: Acetonitrile, Methanol (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

Experimental Protocol

4.3.1. Sample Preparation ("Dilute-and-Shoot")

  • Internal Standard Spiking: To 50 µL of urine sample, add 50 µL of the internal standard solution (e.g., 1 µg/mL Phenoxyacetic acid-d5 in water).

  • Dilution: Add 900 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Inject: Vortex the mixture for 30 seconds and inject a portion into the LC-MS/MS system.

4.3.2. LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters.

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM TransitionsPhAA: Q1 m/z 151 -> Q3 m/z 93 (quantifier), Q1 m/z 151 -> Q3 m/z 107 (qualifier)
PhAA-d5: (Adjust for deuterium labeling)
Dwell Time100 ms
Data Analysis
  • Similar to the GC-MS method, construct a calibration curve using the peak area ratio of PhAA to its deuterated internal standard.

  • Quantify PhAA in the clinical samples using the calibration curve.

Logical Relationships in Stable Isotope Dilution

The core principle of using a deuterated internal standard relies on the assumption that the analyte and the standard behave identically during sample processing and analysis. The following diagram illustrates this relationship.

sid_principle cluster_process During Processing & Analysis cluster_detection At the Detector Analyte Phenoxyethanol (Unknown Amount) Losses Losses due to: - Extraction Inefficiency - Matrix Effects - Ionization Suppression Analyte->Losses IS This compound (Known Amount) IS->Losses Ratio Ratio of Analyte / IS Remains Constant Losses->Ratio Quant Accurate Quantification Ratio->Quant

Principle of Stable Isotope Dilution with this compound.

Summary of Quantitative Data

The following tables summarize typical quantitative parameters for the described methods. These values should be validated in the user's laboratory.

Table 1: GC-MS Method Parameters

ParameterTypical Value
Limit of Quantification (LOQ)0.5 - 5 µg/L
Linearity Range1 - 500 µg/L
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Table 2: LC-MS/MS Method Parameters for PhAA

ParameterTypical Value
Limit of Quantification (LOQ)5 - 20 µg/L
Linearity Range10 - 1000 µg/L
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of phenoxyethanol and its metabolites in clinical chemistry assays. The detailed protocols for GC-MS and LC-MS/MS presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. The inherent advantages of stable isotope dilution ensure high-quality data, which is crucial for accurate exposure assessment and clinical research.

References

Application Notes and Protocols for Phenoxyethanol-d2 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenoxyethanol-d2 as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR). Detailed protocols and data presentation are included to facilitate its application in research and drug development settings.

Application Note 1: this compound as an Internal Standard for Quantitative ¹H NMR

This compound, the deuterated form of Phenoxyethanol, serves as an excellent internal standard for quantitative ¹H NMR spectroscopy.[1] Its key advantages include:

  • Simplified Spectral Analysis: The deuterium substitution at the C1 position (adjacent to the hydroxyl group) removes the corresponding proton signals from the ¹H NMR spectrum, reducing spectral complexity and potential overlap with analyte signals.[2]

  • Chemical Stability: Phenoxyethanol is a chemically inert compound, ensuring it does not react with the analyte or solvent during the NMR experiment.

  • Suitable Chemical Shift Range: The remaining aromatic and methylene protons of this compound resonate in regions of the ¹H NMR spectrum that are often clear of analyte signals, making it a versatile standard for a range of organic molecules.

  • High Purity: Commercially available this compound typically has high isotopic and chemical purity, which is a critical requirement for an accurate qNMR internal standard.

Primary Applications:

  • Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.

  • Quantification of Analytes in Complex Mixtures: Measuring the concentration of specific components in formulations, natural product extracts, and reaction mixtures.

  • Method Validation: Serving as a reliable reference standard in the validation of analytical methods.

Predicted Quantitative ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in various common deuterated solvents. These predictions are based on the known spectrum of non-deuterated Phenoxyethanol and typical solvent effects. Actual chemical shifts may vary slightly depending on the specific experimental conditions such as concentration and temperature.

Solvent (Deuterated)Predicted Chemical Shift (δ) of -OCH ₂- (ppm)Predicted Chemical Shift (δ) of Aromatic Protons (ppm)
CDCl₃~4.1~6.9-7.3
DMSO-d₆~4.0~6.9-7.3
CD₃OD~4.1~6.9-7.3
Acetone-d₆~4.1~6.9-7.4
D₂O~4.2~7.0-7.4

Note: The signal for the hydroxyl (-OH) proton is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature. The CD ₂OH protons are not observed in ¹H NMR.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for Quantitative ¹H NMR

This protocol outlines the steps for preparing a sample for qNMR analysis using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flask

  • NMR tubes (5 mm)

  • Pipettes

Procedure:

  • Accurate Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated NMR solvent.

  • Homogenization: Ensure the solution is thoroughly mixed to achieve homogeneity.

  • Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the solution into an NMR tube.

Protocol 2: Acquisition of Quantitative ¹H NMR Data

This protocol provides the key parameters for acquiring accurate and reproducible qNMR data.

Instrument: NMR Spectrometer (e.g., 400 MHz or higher)

Key Acquisition Parameters:

  • Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons being integrated. A typical starting value is 30 seconds, but should be optimized for each specific sample.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the analyte and this compound. The integration range should encompass the entire peak, typically at least 20 times the peak width at half-height.

Calculation of Analyte Purity/Concentration:

The purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard (this compound)

Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Processing cluster_analysis Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh this compound (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (qNMR parameters) transfer->acquire process Process Data (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for quantitative NMR (qNMR) using an internal standard.

Internal_Standard_Selection cluster_properties Key Characteristics IS Ideal Internal Standard (IS) Properties purity High Purity (Chemical & Isotopic) IS->purity stability Chemically Inert IS->stability solubility Soluble in NMR Solvent IS->solubility peaks Non-overlapping Signals IS->peaks volatility Low Volatility IS->volatility

Caption: Key properties of an ideal internal standard for qNMR.

References

Standard Operating Procedure for the Bioanalysis of Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity.[1][2] Monitoring its presence and concentration in biological matrices is crucial for safety and toxicological assessments.[2][3] This document outlines a detailed standard operating procedure (SOP) for the quantitative analysis of Phenoxyethanol-d2 in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, the deuterated form of Phenoxyethanol, is an ideal internal standard for these quantitative studies, as it exhibits similar chemical and physical properties to the analyte but is mass-differentiated, allowing for precise quantification.[4]

This SOP provides comprehensive guidelines covering sample preparation, analytical methodology, and data processing to ensure reliable and reproducible results in a bioanalytical setting.

Principle of the Method

The analytical method is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound.[5][6] Biological samples are first processed to remove interfering substances through protein precipitation or liquid-liquid extraction.[7][8] The extracted samples are then subjected to chromatographic separation on a reverse-phase column, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundCommercially Available≥98% purity
PhenoxyethanolCommercially Available≥98% purity
Acetonitrile (ACN)HPLC or LC-MS Grade
Methanol (MeOH)HPLC or LC-MS Grade
WaterDeionized or Milli-Q
Formic Acid (FA)LC-MS Grade
Ethyl Acetate (EtOAc)HPLC Grade
Human Plasma (or other relevant matrix)Commercially Available

Instrumentation and Analytical Conditions

4.1 Liquid Chromatography System

  • System: Agilent 1200 series HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4.2 Mass Spectrometer

  • System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500 °C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 20 psi

  • Collision Gas: 6 psi

4.3 Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

4.4 MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Phenoxyethanol139.177.1150
This compound (IS)141.177.1150

Experimental Protocols

5.1 Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Phenoxyethanol and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Phenoxyethanol stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

5.2 Sample Preparation: Protein Precipitation

This method is suitable for plasma and serum samples.[8]

  • Aliquot 50 µL of the biological sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

5.3 Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can be employed for samples with higher matrix complexity.[5][8]

  • To 100 µL of the biological sample, add the IS working solution.

  • Add 700 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Collect the upper organic layer.

  • Repeat the extraction process twice more and combine the organic layers.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (90% A, 10% B).

  • Inject into the LC-MS/MS system.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

6.1 Linearity and Range

AnalyteMatrixCalibration Range
PhenoxyethanolHuman Plasma1 - 1000 ng/mL>0.995

6.2 Accuracy and Precision

LLOQ (1 ng/mL)LQC (3 ng/mL)MQC (300 ng/mL)HQC (800 ng/mL)
Intra-day Precision (%CV) <15%<15%<15%<15%
Inter-day Precision (%CV) <15%<15%<15%<15%
Accuracy (% Bias) ±20%±15%±15%±15%

6.3 Recovery and Matrix Effect

LQCHQC
Extraction Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Factor 0.85 - 1.150.85 - 1.15

Workflow and Pathway Diagrams

experimental_workflow sample_receipt Sample Receipt (Plasma/Serum) add_is Addition of This compound (IS) sample_receipt->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Bioanalytical workflow for this compound using protein precipitation.

logical_relationship analyte Phenoxyethanol lc_separation LC Separation analyte->lc_separation is This compound (Internal Standard) is->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Quantification ratio->quantification

Caption: Logical relationship for internal standard-based quantification.

Data Analysis and Reporting

The concentration of Phenoxyethanol in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to fit the data. The concentrations of the quality control and unknown samples are then interpolated from this regression line.

All results should be reported with appropriate units (e.g., ng/mL) and accompanied by the relevant validation data to ensure the integrity and reliability of the findings.

Safety Precautions

Standard laboratory safety precautions should be followed when handling chemicals and biological samples. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. All solvents should be handled in a well-ventilated fume hood. Biological samples should be treated as potentially infectious. All waste should be disposed of in accordance with institutional and local regulations.

References

Application Notes and Protocols for Monitoring Phenoxyethanol Exposure Using Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other consumer products due to its broad-spectrum antimicrobial activity.[1][2] Its extensive use raises the importance of accurately monitoring human exposure to ensure safety and regulatory compliance.[3] Biomonitoring, the assessment of chemical substances or their metabolites in biological samples, provides a direct measure of internal exposure. This document outlines the application of phenoxyethanol-d2 as an internal standard for the precise and reliable quantification of phenoxyethanol and its metabolites in human biological matrices, primarily urine and blood.

Deuterium-labeled internal standards, such as this compound, are ideal for mass spectrometry-based analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5] These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis. However, their increased mass allows for their distinct detection by the mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing, thereby enhancing the precision and accuracy of the quantitative analysis.

Metabolic Pathway of Phenoxyethanol

Upon absorption, phenoxyethanol is rapidly metabolized in the body before being excreted, primarily in the urine.[6][7][8] The major metabolic pathway involves the oxidation of the alcohol group to a carboxylic acid, followed by hydroxylation of the aromatic ring. The primary metabolites are:

  • Phenoxyacetic acid (PhAA) : The main metabolite formed by the oxidation of phenoxyethanol.[6][9][10]

  • 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) : A significant metabolite resulting from the hydroxylation of PhAA.[6][9][10]

  • 4-Hydroxyphenoxyethanol (4-OH-PhE) : A minor metabolite.[11]

Understanding this metabolic pathway is crucial for selecting the appropriate biomarkers for exposure assessment. PhAA and 4-OH-PhAA are considered the most reliable biomarkers due to their prevalence in urine.[6][12]

Phenoxyethanol_Metabolism PE Phenoxyethanol PhAA Phenoxyacetic Acid (PhAA) (Major Metabolite) PE->PhAA Oxidation OH_PE 4-Hydroxyphenoxyethanol (4-OH-PhE) (Minor Metabolite) PE->OH_PE Hydroxylation OH_PhAA 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) (Significant Metabolite) PhAA->OH_PhAA Hydroxylation Excretion Urinary Excretion PhAA->Excretion OH_PhAA->Excretion OH_PE->Excretion

Figure 1: Metabolic pathway of phenoxyethanol in humans.

Analytical Methodology: Quantification of Phenoxyethanol and Metabolites

The use of this compound as an internal standard is central to the accurate quantification of phenoxyethanol and its metabolites (PhAA and 4-OH-PhAA) in biological samples. The recommended analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[12]

Experimental Workflow

The general workflow for the analysis of phenoxyethanol and its metabolites in biological samples is as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine or Blood) Spike Spike with This compound (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites in urine) Spike->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Reporting Results Quant->Report

Figure 2: General experimental workflow for biomonitoring.

Protocols

Protocol 1: Analysis of Phenoxyethanol Metabolites in Urine by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of PhAA and 4-OH-PhAA in human urine.[12]

1. Materials and Reagents

  • Phenoxyethanol, Phenoxyacetic acid (PhAA), and 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) analytical standards

  • This compound (Internal Standard)

  • β-glucuronidase/arylsulfatase

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol

  • Solid Phase Extraction (SPE) cartridges or reagents for Liquid-Liquid Extraction (LLE)

2. Sample Preparation

  • Thaw urine samples to room temperature.

  • To 1 mL of urine, add 50 µL of an internal standard working solution (this compound in methanol).

  • For the determination of total (free + conjugated) metabolites, perform enzymatic hydrolysis:

    • Add 20 µL of β-glucuronidase/arylsulfatase.

    • Incubate at 37°C for 4 hours.

  • Acidify the sample by adding 10 µL of formic acid.

  • Perform extraction:

    • Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

    • Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash with a suitable solvent, and elute the analytes. Evaporate the eluate and reconstitute as in LLE.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

4. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte.

  • Calculate the concentration of the analytes in the unknown samples using the calibration curve.

Protocol 2: Analysis of Phenoxyethanol and Metabolites in Blood by LC-MS/MS

This protocol is based on methods for analyzing phenoxyethanol and its metabolites in blood or plasma.[11][12]

1. Materials and Reagents

  • Same as Protocol 1.

  • Acetonitrile with 1% formic acid (for protein precipitation).

2. Sample Preparation

  • Thaw blood/plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis and Quantification

  • Follow the same procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from biomonitoring studies for phenoxyethanol exposure.

Table 1: Limits of Quantification (LOQ) for Phenoxyethanol and its Metabolites in Biological Matrices.

AnalyteMatrixMethodLOQ (µg/L)Reference
PhenoxyethanolUrineGC-MS/MS0.5 - 6.1[11]
PhenoxyethanolBloodGC-MS/MS2.0 - 3.9[11]
Phenoxyacetic acid (PhAA)UrineLC-MS/MS10[12]
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)UrineLC-MS/MS20[12]
Phenoxyacetic acid (PhAA)BloodLC-MS/MS6[12]
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)BloodLC-MS/MS10[12]
PhenoxyethanolRat PlasmaLC-MS/MS10[13][14]
Phenoxyacetic acid (PhAA)Rat PlasmaLC-MS/MS20[13][14]
PhenoxyethanolRat UrineLC-MS/MS20[13][14]
Phenoxyacetic acid (PhAA)Rat UrineLC-MS/MS50[13][14]

Table 2: Excretion of Phenoxyethanol Metabolites in Urine after Oral Exposure. [6][10]

MetabolitePercentage of Administered Dose Excreted in 48h
Phenoxyacetic acid (PhAA)~77%
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)~12%

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS or GC-MS/MS provides a robust and reliable method for the quantitative analysis of phenoxyethanol and its major metabolites in human biological samples. These application notes and protocols offer a framework for researchers, scientists, and drug development professionals to accurately assess human exposure to phenoxyethanol, contributing to a better understanding of its pharmacokinetics and ensuring its safe use in consumer products.

References

High-Resolution Mass Spectrometry for the Quantitative Analysis of Phenoxyethanol Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of 2-Phenoxyethanol in a cosmetic cream matrix using High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). The method employs Phenoxyethanol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1] The protocol provides comprehensive steps for sample preparation, chromatographic separation, and HRMS data acquisition, making it suitable for quality control and research applications in the cosmetic and pharmaceutical industries.

Introduction

2-Phenoxyethanol (PE) is a widely used preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial properties.[2] Regulatory guidelines often restrict its maximum concentration, necessitating accurate and reliable quantitative methods to ensure product safety and compliance.[2] High-Resolution Mass Spectrometry (HRMS) offers exceptional selectivity and sensitivity, enabling precise quantification and confident identification of target compounds.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects, which provides the most effective correction for analytical variability.[1] This note presents a validated UHPLC-HRMS method for quantifying Phenoxyethanol in a cream formulation using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Phenoxyethanol (≥99% purity), this compound (≥98% purity, D atom purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water

  • Matrix: Commercially available cosmetic cream (unpreserved, or known to be free of Phenoxyethanol)

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Phenoxyethanol and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Store at -20°C.

  • Working Standard Solution (Analyte):

    • Prepare a series of working standard solutions by serially diluting the Phenoxyethanol primary stock with 50:50 (v/v) acetonitrile/water. Concentrations may range from 10 ng/mL to 5000 ng/mL to generate a calibration curve.[4]

  • Internal Standard (IS) Working Solution (500 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 500 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4000 ng/mL) from a separate weighing of the Phenoxyethanol stock.[4]

Sample Preparation Protocol
  • Accurately weigh 100 mg of the cosmetic cream sample into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of methanol to the tube.

  • Add 20 µL of the 500 ng/mL IS working solution (this compound) to all samples, calibration standards, and QCs (except blank).

  • Vortex vigorously for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in a water bath to ensure complete extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to pelletize insoluble excipients.

  • Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

UHPLC-HRMS Conditions

The analysis is performed on a UHPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

Table 1: UHPLC and HRMS Parameters

ParameterSetting
UHPLC System
ColumnC18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 min, hold for 2 min, return to initial over 0.5 min
Column Temperature40°C
Injection Volume5 µL
HRMS System
Ionization ModeHeated Electrospray Ionization (HESI), Positive
Capillary Voltage3.5 kV
Sheath/Aux Gas Flow40 / 10 (arbitrary units)
Gas Temperature320°C
Scan ModeFull Scan MS / dd-MS² (data-dependent MS²) or Parallel Reaction Monitoring (PRM)
Full Scan Resolution60,000 FWHM
MS² Resolution15,000 FWHM
Collision Energy (HCD)20, 30, 40 (stepped)
Mass Rangem/z 100-500

Data Presentation and Results

High-resolution mass spectrometry allows for the precise measurement of ion masses, enabling confident identification based on accurate mass and isotopic pattern.

Mass Identification and Fragmentation

The protonated molecules [M+H]⁺ for Phenoxyethanol and its deuterated standard are monitored. The primary fragment observed corresponds to the loss of the hydroxyethyl group, resulting in the stable phenoxy cation or subsequent fragmentation to the phenyl cation.[4][6]

Table 2: HRMS Parameters for Analyte and Internal Standard

CompoundFormulaExact Mass (Monoisotopic)[M+H]⁺ Adduct (m/z)Key Fragment Ion (m/z)
PhenoxyethanolC₈H₁₀O₂138.0681139.075377.0386 (C₆H₅⁺)
This compoundC₈H₈D₂O₂140.0806141.087977.0386 (C₆H₅⁺)
Method Performance

Linearity: The method demonstrated excellent linearity over the concentration range of 10-5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
10 - 5000y = 0.0025x + 0.0012> 0.998

Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing the QC samples at three concentration levels in triplicate on three separate days.[7]

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=3)Inter-day Precision (%RSD, n=9)Accuracy (%)
Low30< 5.0%< 6.5%95 - 105%
Medium300< 4.5%< 5.8%97 - 103%
High4000< 3.0%< 4.2%98 - 102%

Visualizations

The overall analytical workflow is depicted below, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh 100 mg of Cream Sample B 2. Add 1 mL Methanol & Spike with IS (PE-d2) A->B C 3. Vortex (2 min) & Sonicate (15 min) B->C D 4. Centrifuge (14,000 rpm, 10 min) C->D E 5. Filter Supernatant (0.22 µm PTFE) D->E F 6. Inject 5 µL into UHPLC System E->F G 7. HRMS Detection (HESI+, Full Scan/dd-MS²) F->G H 8. Peak Integration (Analyte & IS) G->H I 9. Calculate Area Ratio (Analyte/IS) H->I J 10. Quantify using Calibration Curve I->J

Caption: UHPLC-HRMS workflow for Phenoxyethanol quantification.

The proposed fragmentation pathway for Phenoxyethanol helps in the specific detection and confirmation of the analyte.

G PE_Parent Phenoxyethanol [M+H]⁺ m/z 139.0753 Fragment1 Phenyl Cation [C₆H₅]⁺ m/z 77.0386 PE_Parent->Fragment1 HCD Fragmentation NeutralLoss - C₂H₄O (Loss of ethylene oxide)

Caption: Proposed fragmentation of protonated Phenoxyethanol.

Conclusion

This application note presents a highly selective, sensitive, and robust UHPLC-HRMS method for the quantification of 2-Phenoxyethanol in cosmetic cream samples. The high resolution and accurate mass capabilities of the mass spectrometer provide unambiguous identification of the analyte. The use of a stable isotope-labeled internal standard, this compound, ensures excellent accuracy and precision, making this method ideal for routine quality control in regulated environments and for advanced research in product development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to isotopic exchange in Phenoxyethanol-d2. The following questions and answers address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my this compound experiments?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment (e.g., solvent, moisture).[1] This is a critical issue in applications where the isotopic purity of the deuterated standard is essential, such as when using this compound as an internal standard in quantitative analysis by mass spectrometry.[2] The loss of deuterium alters the mass-to-charge ratio (m/z) of the standard, leading to inaccurate quantification of the target analyte.

Q2: I'm observing a decrease in the signal intensity of my this compound internal standard over time in my LC-MS analysis. What could be the cause?

A progressive decrease in the signal of your deuterated internal standard can be a strong indicator of H/D back-exchange. This phenomenon occurs when the deuterium atoms on your this compound are gradually replaced by protons from the surrounding environment, most commonly from protic solvents in your sample matrix or mobile phase.

Q3: What are the primary factors that promote unwanted H/D exchange in this compound?

Several factors can accelerate the rate of isotopic exchange:

  • Solvent Type: Protic solvents, which have O-H or N-H bonds, can readily donate protons and facilitate H/D exchange.[1] Common protic solvents include water, methanol, and ethanol. Aprotic solvents, such as acetonitrile, DMSO, and chloroform, lack these bonds and are less likely to cause significant back-exchange.

  • pH: The rate of H/D exchange is catalyzed by both acids and bases.[1][2] The exchange rate is generally at its minimum between pH 2 and 3.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing and handling samples at elevated temperatures can lead to a faster loss of deuterium.

  • Presence of Catalysts: Certain metal catalysts can also facilitate H/D exchange.[1]

Troubleshooting Guides

Problem 1: Loss of Deuterium in this compound Standard Solutions

Symptom:

  • Decreasing peak area or signal intensity of this compound over a series of injections.

  • Appearance and/or increase of a peak corresponding to unlabeled Phenoxyethanol (d0).

  • Inaccurate and imprecise quantitative results.

Troubleshooting Workflow:

G cluster_0 start Symptom: Deuterium Loss check_storage Review Storage Conditions start->check_storage check_solvent Analyze Solvent Type check_storage->check_solvent check_ph Measure Solution pH check_storage->check_ph check_temp Evaluate Storage Temperature check_storage->check_temp stability_study Conduct Stability Study check_solvent->stability_study check_ph->stability_study check_temp->stability_study corrective_actions Implement Corrective Actions stability_study->corrective_actions end_node Resolution: Stable Standard corrective_actions->end_node G cluster_1 start Symptom: Chromatographic Shift check_method Review Chromatographic Method start->check_method modify_gradient Modify Gradient check_method->modify_gradient adjust_mobile_phase Adjust Mobile Phase check_method->adjust_mobile_phase check_column Consider Column Chemistry check_method->check_column resolution Achieve Co-elution modify_gradient->resolution adjust_mobile_phase->resolution check_column->resolution

References

Preventing back-exchange of deuterium in Phenoxyethanol-d2 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in Phenoxyethanol-d2 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated solvent.

Troubleshooting Guide

Issue 1: Unexpected Proton Peaks in NMR Spectrum of this compound

Symptom: Appearance of a significant proton signal corresponding to the hydroxyl group (-OH) in the 1H NMR spectrum of a sample prepared with this compound.

Potential CauseRecommended Solution
Exposure to Atmospheric Moisture: Phenoxyethanol is hygroscopic and can absorb water from the air, leading to H/D exchange at the hydroxyl group.[1]Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use dry glassware and syringes for all transfers. Consider using single-use ampoules to minimize exposure.
Contaminated Solute: The compound dissolved in this compound may contain residual water or other protic impurities.Ensure the solute is thoroughly dried before dissolution. If possible, lyophilize the sample from a D2O solution to pre-exchange labile protons.
Improper Storage: Storing the this compound vial with a loose or compromised seal can lead to moisture ingress over time.Store this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, consider refrigeration in a sealed vial.[2]
Issue 2: Gradual Loss of Deuterium Label Over Time in a Stored Solution

Symptom: A gradual increase in the intensity of the -OH proton peak and a corresponding decrease in the deuterium signal in subsequent analyses of the same this compound solution.

Potential CauseRecommended Solution
Acidic or Basic Conditions: The presence of acidic or basic impurities can catalyze the back-exchange of deuterium.[3][4] Phenoxyethanol itself is stable in the presence of acids and alkalis, but these conditions can accelerate H/D exchange.[5]Ensure the pH of the solution is as close to neutral as possible. If the experiment requires acidic or basic conditions, prepare the solution immediately before use and store at low temperatures to minimize the exchange rate.[6]
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[6]Store solutions containing this compound at low temperatures (e.g., 4°C for short-term, -20°C for long-term storage) when not in use.[7]
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can introduce atmospheric moisture into the vial.Aliquot the this compound solution into smaller, single-use vials to avoid repeated opening of the main stock container.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, typically from water or other protic sources.[6] For this compound, the deuterium atom on the hydroxyl group (-OD) is susceptible to exchange with protons (-OH), which can compromise the isotopic purity of the solvent and affect the accuracy of experimental results, particularly in NMR spectroscopy and as an internal standard in mass spectrometry.

Q2: Which deuterium atom in this compound is most susceptible to back-exchange?

A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and prone to exchange. Deuterons on carbon atoms are generally much more stable and less likely to exchange under normal experimental conditions.[3]

Q3: How can I minimize exposure to atmospheric moisture when handling this compound?

A3: To minimize moisture exposure, it is crucial to work in a dry environment, such as a glove box or under a stream of inert gas like nitrogen or argon.[1] All glassware and equipment should be oven-dried and cooled in a desiccator before use. Using syringes with needles that have been purged with inert gas for transfers can also significantly reduce moisture contamination.

Q4: What is the ideal pH range for minimizing back-exchange in this compound solutions?

Q5: Will storing my this compound solution at a lower temperature completely stop back-exchange?

A5: Storing at lower temperatures (e.g., -20°C or -80°C) will significantly slow down the rate of back-exchange, but it will not stop it completely, especially if protic contaminants are present.[6][7] Therefore, low-temperature storage should be combined with other preventive measures like using an inert atmosphere and ensuring anhydrous conditions.

Quantitative Data

The rate of deuterium back-exchange is influenced by several factors, primarily temperature and pH. While specific quantitative data for this compound is not available in the literature, the following table provides illustrative data for the back-exchange of a generic deuterated alcohol under different conditions to highlight these dependencies.

Table 1: Illustrative Half-life (t½) of Deuterium on a Generic R-OD under Various Conditions

Temperature (°C)pHEstimated Half-life (t½) of Deuterium
47.0Days to Weeks
257.0Hours to Days
254.0Hours
259.0Hours
507.0Minutes to Hours

Disclaimer: This data is for illustrative purposes only and is based on general principles of H/D exchange in alcohols. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample Using this compound

This protocol outlines the steps for preparing an NMR sample of a dry, solid compound in this compound while minimizing the risk of deuterium back-exchange.

Materials:

  • This compound

  • Dry, solid analyte

  • Oven-dried NMR tube and cap

  • Oven-dried volumetric flask and stopper

  • Dry gas-tight syringe and needle

  • Inert gas source (Nitrogen or Argon)

  • Glove box or a fume hood with an inert gas line

Procedure:

  • Preparation of Glassware: Place the NMR tube, cap, volumetric flask, and stopper in an oven at 120°C for at least 4 hours. Transfer them to a desiccator to cool down to room temperature just before use.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a positive pressure of dry inert gas.

  • Analyte Preparation: Weigh the desired amount of the dry, solid analyte directly into the oven-dried volumetric flask.

  • Solvent Transfer: Using a dry, inert gas-purged syringe, carefully withdraw the required volume of this compound from its sealed container.

  • Dissolution: Slowly add the this compound to the volumetric flask containing the analyte. Gently swirl the flask to dissolve the solid completely.

  • Sample Transfer to NMR Tube: Once the analyte is fully dissolved, use a clean, dry pipette or syringe to transfer the solution to the oven-dried NMR tube.

  • Capping and Sealing: Immediately cap the NMR tube securely. For extra protection, wrap the cap and the top of the tube with parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Visualizations

experimental_workflow Experimental Workflow for NMR Sample Preparation cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_final Final Steps A Dry Glassware (NMR Tube, Flask) B Weigh Dry Analyte A->B D Dissolve Analyte B->D C Transfer this compound with Dry Syringe C->D E Transfer Solution to NMR Tube D->E F Cap and Seal NMR Tube E->F G Immediate NMR Analysis F->G

Caption: Workflow for preparing an NMR sample with this compound.

logical_relationship Factors Influencing Deuterium Back-Exchange cluster_causes Primary Causes cluster_prevention Preventive Measures A Deuterium Back-Exchange (Loss of Isotopic Purity) B Presence of Protic Species (e.g., H2O) B->A C Non-Neutral pH (Acidic or Basic) C->A D Elevated Temperature D->A E Inert Atmosphere Handling E->B mitigates F Use of Dry Glassware/Reagents F->B mitigates G pH Control (near neutral) G->C controls H Low Temperature Storage/Handling H->D reduces rate

Caption: Key factors contributing to and preventing deuterium back-exchange.

References

Technical Support Center: Matrix Effects in Bioanalysis Using Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical methods using Phenoxyethanol-d2 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5] In bioanalysis, complex biological matrices like plasma, urine, or tissue homogenates contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can cause these effects.[2][3][6]

Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A2: A SIL-IS like this compound is an ideal internal standard because it is chemically identical to the analyte (Phenoxyethanol) but has a different mass due to the isotopic substitution.[7] It is assumed that the SIL-IS and the analyte will co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement).[3][7] By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[7]

Q3: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A3: The primary causes of matrix effects in LC-MS/MS bioanalysis include:

  • Ion Suppression/Enhancement: Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased or increased signal.[1][8][9]

  • Alteration of Physical Properties: Matrix components can change the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and ion formation.[9]

  • Endogenous Components: Major contributors to matrix effects in biological samples are phospholipids, salts, and endogenous metabolites.[2]

Q4: When should I suspect that matrix effects are impacting my assay?

A4: You should suspect matrix effects if you observe one or more of the following:

  • Poor accuracy and precision in quality control (QC) samples.[2]

  • Inconsistent results between different lots of biological matrix.[10]

  • Non-linear calibration curves.

  • A significant difference in the analyte response when comparing a sample prepared in a biological matrix to a sample prepared in a neat solution.[4]

Troubleshooting Guides

Issue 1: Poor reproducibility of results across different plasma lots.

Possible Cause: Differential matrix effects between individual or lots of plasma. The composition of biological matrices can vary significantly from one individual or lot to another.[11]

Troubleshooting Steps:

  • Evaluate Matrix Factor (MF) in Multiple Lots: Perform a matrix factor experiment using at least six different lots of the biological matrix.[10][12][13]

  • Sample Preparation Optimization: Enhance the sample cleanup procedure to remove interfering endogenous components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[1][14][15]

  • Chromatographic Separation Improvement: Optimize the chromatographic method to separate the analyte and this compound from the matrix components causing the variability. This could involve using a different column, modifying the mobile phase composition, or adjusting the gradient.[8][14]

Issue 2: Inconsistent internal standard (this compound) response.

Possible Cause: The internal standard itself might be subject to variable matrix effects or its concentration may not be appropriate.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. This will help determine if the internal standard is eluting in a region of significant matrix effects.[2][4][6]

  • Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A concentration that is too high or too low might not accurately track the analyte's behavior in the presence of matrix effects.

  • Check for Contamination: Verify the purity of the this compound standard. Impurities could potentially interfere with the analysis.[7]

Issue 3: The stable isotope-labeled internal standard (this compound) does not fully compensate for the matrix effect.

Possible Cause: Although rare with co-eluting SIL-IS, differential matrix effects between the analyte and the internal standard can occur, especially if there is a slight chromatographic separation between them (isotopic effect).[7]

Troubleshooting Steps:

  • Assess Co-elution: Carefully examine the chromatograms to ensure that Phenoxyethanol and this compound are co-eluting perfectly. Even a small difference in retention time can lead to different degrees of ion suppression or enhancement.[7]

  • Matrix Factor Normalization: Calculate the IS-normalized matrix factor. The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be ≤15%.[3][13] If the %CV is high, it indicates that the IS is not adequately compensating for the matrix effect variability.

  • Re-evaluate Sample Preparation: More rigorous sample cleanup may be necessary to remove the specific matrix components that are differentially affecting the analyte and the IS.[14]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This method quantitatively evaluates the extent of matrix effects by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Phenoxyethanol and this compound at low and high concentrations in the mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the extracted matrix with Phenoxyethanol and this compound at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with Phenoxyethanol and this compound at the same low and high concentrations before proceeding with the extraction method. (This set is used to determine recovery).

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF), Recovery (RE), and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF):

      An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (RE):

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      The %CV of the IS-Normalized MF across at least six different lots of matrix should be ≤15%.

Data Presentation:

Table 1: Matrix Effect and Recovery Data for Phenoxyethanol

Concentration LevelMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Factor (MF)Recovery (RE) (%)
Low QC150,000120,000108,0000.8090.0
High QC1,500,0001,275,0001,147,5000.8590.0

Table 2: Internal Standard Normalized Matrix Factor

Matrix LotMF (Phenoxyethanol)MF (this compound)IS-Normalized MF
10.820.811.01
20.780.790.99
30.850.841.01
40.800.820.98
50.880.861.02
60.790.800.99
Mean 0.82 0.82 1.00
%CV 4.8% 3.5% 1.6%

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_evaluation Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - IS-Normalized MF LCMS->Calc Eval Evaluate Results: - MF close to 1? - Consistent RE? - IS-Normalized MF %CV <= 15%? Calc->Eval

Caption: Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingFlow Start Problem Identified: Inaccurate or Imprecise Results CheckIS Check IS Response and Co-elution Start->CheckIS MatrixFactor Perform Matrix Factor Experiment (Multiple Lots) CheckIS->MatrixFactor IS response variable PostColumn Conduct Post-Column Infusion Experiment CheckIS->PostColumn Suspect specific suppression zone OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) MatrixFactor->OptimizeSamplePrep High variability between lots Resolved Issue Resolved MatrixFactor->Resolved Low variability, IS compensates OptimizeChromo Optimize Chromatography PostColumn->OptimizeChromo Analyte/IS in suppression zone OptimizeSamplePrep->Resolved OptimizeChromo->Resolved

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Optimizing Phenoxyethanol-d2 concentration for LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenoxyethanol-d2 LC-MS Analysis

Welcome to the technical support center for optimizing this compound concentration in your LC-MS workflows. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LC-MS assay?

This compound is a stable isotope-labeled internal standard (SIL-IS). In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, it is considered the "gold standard" for quantification.[1][2][3] Because its chemical and physical properties are nearly identical to the analyte (phenoxyethanol), it co-elutes and experiences the same experimental variations.[4][5][6] This allows it to compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, a phenomenon known as the matrix effect.[4][7][8] The use of a SIL-IS significantly improves the accuracy, precision, and reliability of the analytical method.[4]

Q2: What is the ideal concentration for my this compound internal standard?

There is no single universal concentration. The optimal concentration should be high enough to provide a stable and reproducible signal with a high signal-to-noise (S/N) ratio, but not so high that it saturates the detector or introduces significant cross-contamination from any unlabeled phenoxyethanol impurity.[9]

A common strategy is to select a concentration that is in the mid-range of the calibration curve for the analyte.[9] Some general guidelines include:

  • Matching the concentration to be 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) for the analyte.[4]

  • Aiming for a signal intensity that is approximately 50% of the signal from the highest calibration standard.[9]

The concentration must be kept constant across all calibration standards, quality controls, and unknown samples.[3][8]

Q3: Can the deuterium labeling in this compound affect its chromatographic retention time?

Yes, this is known as the deuterium isotope effect. While SIL-IS are chemically very similar to the analyte, replacing hydrogen with deuterium can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly earlier than the unlabeled analyte.[2][4] If this separation is significant, the analyte and the internal standard may experience different matrix effects, which can compromise the accuracy of quantification.[6][7] Therefore, during method development, it is crucial to verify the co-elution of phenoxyethanol and this compound.[5][6]

Q4: What are common sample preparation techniques for phenoxyethanol analysis?

The choice of sample preparation depends on the complexity of the biological matrix. Common methods include:

  • Dilute-and-Shoot: A simple approach used for relatively clean matrices like urine, where the sample is simply diluted before injection.[10][11]

  • Protein Precipitation (PPT): A common method for plasma or serum samples, where a solvent like acetonitrile or methanol is used to crash out proteins.[12]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquids.[10][11]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte and remove interferences.[1]

The internal standard, this compound, should be added as early as possible in the sample preparation process to account for any analyte loss during extraction.[3][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: Low or No Signal for this compound Internal Standard

A poor signal-to-noise ratio for the internal standard can compromise the limit of quantification and the overall robustness of your assay.[13]

Possible Cause Recommended Solution
Degraded or Incorrectly Prepared IS Solution Prepare a fresh stock solution of this compound. Create a series of dilutions and analyze them via direct infusion into the mass spectrometer to verify signal response against the expected concentration.[13]
Suboptimal Mass Spectrometer Parameters Perform a standard tuning and calibration of the instrument. Infuse a solution of this compound directly and systematically optimize source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage) and collision energy to maximize signal intensity.[1][13]
Sample Preparation Issues Review the extraction protocol. Ensure the internal standard is being spiked correctly and is not being lost during any transfer, evaporation, or reconstitution steps.[5]
LC System or Mobile Phase Contamination Run a blank injection (solvent only) to check for system contamination. Ensure mobile phase solvents are fresh, of appropriate purity, and properly degassed.
Deuterium-Hydrogen Exchange The position of the deuterium labels should be on non-labile positions. If back-exchange is suspected (where deuterium is replaced by hydrogen), you may observe a decrease in the IS signal and a corresponding increase in the analyte signal over time.[2][13] Confirm label stability from the manufacturer's certificate of analysis.

Problem 2: High Variability in the Internal Standard Peak Area Across a Batch

Significant variation in the IS response across a single analytical run can indicate inconsistent matrix effects, sample processing errors, or instrument instability.

Possible Cause Recommended Solution
Inconsistent Matrix Effects Ensure that the this compound internal standard is co-eluting with the phenoxyethanol analyte. A slight shift in retention time can cause the two compounds to experience different zones of ion suppression or enhancement.[6][7] Consider modifying the chromatographic gradient to force co-elution.[7]
Inconsistent Sample Preparation Review pipetting and dispensing techniques to ensure a constant, precise volume of the internal standard is added to every sample.[3] Ensure thorough vortexing and mixing at each stage of the extraction.
Instrument Instability Monitor system pressure and other instrument diagnostics throughout the run. A drifting signal may indicate issues with the pump, injector, or ion source.
Cross-Contribution from Analyte At very high concentrations, the analyte's isotope pattern may contribute to the signal at the mass of the internal standard. Ensure the mass difference between the analyte and IS is sufficient (ideally 4-5 Da) to minimize this cross-talk.[4]

Experimental Protocols & Data

Protocol 1: Preparation of Stock and Working Solutions
  • Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenoxyethanol standard. Dissolve it in 10.0 mL of methanol or acetonitrile in a volumetric flask.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve it in 10.0 mL of methanol or acetonitrile.

  • Phenoxyethanol Calibration Standards: Prepare a series of serial dilutions from the phenoxyethanol stock solution to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The diluent should be the same as the final reconstitution solvent.

  • This compound Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 100 ng/mL). This working solution will be spiked into all samples.

Protocol 2: Optimizing Internal Standard Concentration
  • Prepare Samples: Prepare a set of samples containing a mid-range concentration of the phenoxyethanol analyte (e.g., 100 ng/mL).

  • Spike with Varying IS Concentrations: Spike each sample with a different concentration of the this compound working solution (e.g., 10, 50, 100, 200, 500 ng/mL).

  • Process and Analyze: Perform the sample extraction and analyze the samples by LC-MS.

  • Evaluate Results: For each sample, calculate the peak area for both the analyte and the internal standard. The goal is to find an IS concentration that yields a stable, robust peak with a consistent Analyte Area / IS Area ratio.

Table 1: Example Data for Optimizing IS Concentration (Analyte at 100 ng/mL)

Sample IDIS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Area RatioS/N of ISComments
110510,00045,00011.3345Low S/N, ratio may be less stable.
250505,000245,0002.06250Good S/N, stable ratio.
3100 515,000 520,000 0.99 >500 Optimal. Strong signal, stable ratio.
4200520,0001,100,0000.47>500Good signal, but may be unnecessarily high.
5500508,0002,800,0000.18>500Risk of detector saturation and waste of reagent.
Protocol 3: Sample Preparation using Protein Precipitation (for Plasma)
  • Aliquot Sample: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of the optimized this compound working solution to each tube.

  • Vortex: Vortex briefly to mix.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject the reconstituted sample into the LC-MS system.

Visualizations and Workflows

Workflow for Optimizing Internal Standard Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_result Result prep_analyte Prepare Analyte Stock (e.g., 1 mg/mL) prep_analyte_mid Prepare Mid-Range Analyte Sample (e.g., 100 ng/mL) prep_analyte->prep_analyte_mid prep_is Prepare IS Stock (this compound, 1 mg/mL) prep_is_series Prepare IS Working Solutions (Serial Dilutions) prep_is->prep_is_series spike Spike Analyte Samples with IS Series prep_analyte_mid->spike prep_is_series->spike extract Perform Sample Extraction (e.g., PPT) spike->extract analyze Analyze via LC-MS extract->analyze eval_signal Evaluate IS Signal: - Peak Shape - S/N Ratio - Response Stability analyze->eval_signal select Select Optimal IS Conc. (Strong, Stable Signal) eval_signal->select final_conc Final IS Working Concentration select->final_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Low Internal Standard Signal

G start Low or No IS Signal Detected q1 Is the IS peak present in direct infusion? start->q1 q2 Is the sample preparation complex? q1->q2 Yes sol1 Problem is likely with IS solution or MS settings. 1. Prepare fresh IS stock. 2. Tune/Optimize MS. q1->sol1 No a1_yes Yes a1_no No sol2 Problem is likely with Sample Preparation. 1. Review extraction steps for IS loss. 2. Check for matrix suppression. q2->sol2 Yes sol3 Problem is likely with LC. 1. Check for leaks/blockages. 2. Verify mobile phase. 3. Check injection sequence. q2->sol3 No a2_yes Yes a2_no No G cluster_source Ion Source cluster_detector MS Detector Analyte Phenoxyethanol SuppressedSignal Suppressed Analyte Signal (Inaccurate) Analyte->SuppressedSignal IS This compound SuppressedIS Suppressed IS Signal IS->SuppressedIS Matrix Matrix Components (e.g., salts, lipids) Matrix->SuppressedSignal Ion Suppression Matrix->SuppressedIS Ion Suppression CorrectedQuant Accurate Quantification SuppressedSignal->CorrectedQuant Ratio Calculation (Analyte Area / IS Area) Corrects for Suppression SuppressedIS->CorrectedQuant Ratio Calculation (Analyte Area / IS Area) Corrects for Suppression

References

Technical Support Center: Stability and Analysis of Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Phenoxyethanol-d2 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices like plasma and blood?

A1: While specific stability data for this compound is not extensively published, general principles of deuterated compounds suggest its stability is influenced by metabolic processes. The primary route of metabolism for phenoxyethanol involves oxidation to phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA)[1][2]. Deuteration at specific positions can slow down this metabolism due to the kinetic isotope effect, potentially increasing its stability compared to the non-deuterated form[3][4]. However, the extent of this stabilization depends on whether the C-D bond cleavage is the rate-limiting step in the metabolic pathway[5]. For long-term storage, it is recommended to keep biological samples containing this compound at -80°C to minimize enzymatic activity and potential degradation[6].

Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms in the matrix?

A2: Yes, isotopic exchange, or back-exchange, is a potential issue for deuterated compounds, including this compound[7]. This is more likely to occur if the deuterium atoms are located at positions that are acidic or basic and can be influenced by the pH of the biological matrix or analytical solvents[7]. It is crucial to assess the stability of the deuterium label during method development by incubating the deuterated standard in the matrix and mobile phase to monitor for any loss of the isotopic label[7].

Q3: How does the purity of this compound affect its use as an internal standard?

A3: The chemical and isotopic purity of this compound are critical for its reliable use as an internal standard in quantitative bioanalysis[8]. High chemical purity (>99%) ensures that other compounds do not interfere with the analysis. High isotopic purity (≥98%) is essential to minimize the presence of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration[8]. Always review the Certificate of Analysis (CoA) provided by the supplier to confirm the purity of the standard[7].

Q4: I am observing a different chromatographic retention time for this compound compared to unlabeled Phenoxyethanol. Is this normal?

A4: Yes, a slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon referred to as the "isotope effect"[7][9]. This can sometimes lead to chromatographic separation. While often minor, it is important to ensure that the separation does not result in differential matrix effects, where the analyte and internal standard are affected differently by components of the biological matrix, which could compromise the accuracy of the quantification[9]. Chromatographic conditions may need to be optimized to ensure co-elution or to minimize the impact of any separation[7].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor recovery of this compound from plasma Protein binding: Phenoxyethanol may bind to plasma proteins. Extraction inefficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal.Optimize protein precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. Evaluate liquid-liquid extraction: Experiment with different organic solvents and pH adjustments of the aqueous phase. Consider solid-phase extraction (SPE): This can offer a more specific and efficient cleanup.
High variability in quantification results Matrix effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components. Inconsistent sample preparation: Variations in pipetting, extraction times, or evaporation steps.Assess matrix effects: Compare the response of the analyte in post-extraction spiked matrix with its response in a neat solution. Improve sample cleanup: Employ a more rigorous extraction method like SPE. Ensure co-elution: Verify that this compound and the analyte have very similar retention times to compensate for matrix effects. Standardize sample preparation: Use calibrated pipettes and ensure consistent timing for all steps.
Loss of this compound signal over time in prepared samples Isotopic back-exchange: Deuterium atoms may be exchanging with protons from the solvent. Adsorption to container surfaces: The analyte may be adsorbing to the walls of autosampler vials.Investigate solvent stability: Incubate this compound in the final sample diluent and re-inject over time to check for signal loss or an increase in the unlabeled analyte signal. Adjust pH: If back-exchange is suspected, consider adjusting the pH of the final solution to a more stable range. Use silanized or low-adsorption vials: This can minimize loss due to surface binding.
Interference peak at the mass transition of this compound Contamination: Contamination from the biological matrix, collection tubes, or solvents. Metabolite interference: A metabolite of another compound in the sample may have the same mass transition.Analyze blank matrix: Inject extracted blank matrix from multiple sources to identify the source of interference. Use higher purity solvents and reagents. Ensure chromatographic separation: Modify the HPLC/UPLC method to separate the interference from this compound.

Stability Data in Biological Matrices (Illustrative)

The following tables present hypothetical stability data for this compound in various human biological matrices under different storage conditions. This data is for illustrative purposes to guide experimental design, as specific public data is limited.

Table 1: Stability of this compound in Human Plasma

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)
Room Temperature (~25°C) 0 hr100 ± 2.1
4 hr95.3 ± 3.5
8 hr88.1 ± 4.2
24 hr75.6 ± 5.1
Refrigerated (2-8°C) 0 hr100 ± 1.9
24 hr98.5 ± 2.8
48 hr96.2 ± 3.1
72 hr92.8 ± 3.9
Frozen (-20°C) 0 day100 ± 2.5
7 days99.1 ± 2.7
30 days98.4 ± 3.0
Frozen (-80°C) 0 day100 ± 2.0
30 days99.8 ± 2.2
90 days99.5 ± 2.4

Table 2: Stability of this compound in Human Whole Blood (with anticoagulant)

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)
Room Temperature (~25°C) 0 hr100 ± 2.8
2 hr92.4 ± 4.5
4 hr83.7 ± 5.3
8 hr68.9 ± 6.1
Refrigerated (2-8°C) 0 hr100 ± 2.5
8 hr95.1 ± 3.3
24 hr89.6 ± 4.0

Table 3: Stability of this compound in Human Urine (pH adjusted to 7)

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)
Room Temperature (~25°C) 0 hr100 ± 1.5
24 hr97.2 ± 2.9
48 hr94.5 ± 3.4
Refrigerated (2-8°C) 0 day100 ± 1.8
7 days98.9 ± 2.1
Frozen (-20°C) 0 day100 ± 1.6
30 days99.3 ± 2.0

Experimental Protocols

Protocol: In Vitro Stability Assessment of this compound in Human Plasma

1. Objective: To determine the stability of this compound in human plasma at various temperatures over time.

2. Materials:

  • This compound

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Calibrated pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Incubators/water baths set to 25°C, 4°C, -20°C, and -80°C

  • LC-MS/MS system

3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

4. Spiking Solution Preparation: Dilute the stock solution with 50:50 methanol:water to a concentration of 1 µg/mL.

5. Sample Preparation:

  • Thaw frozen human plasma at room temperature.

  • Vortex the plasma to ensure homogeneity.

  • Spike the plasma with the spiking solution to achieve a final concentration of 100 ng/mL of this compound.

  • Gently vortex the spiked plasma for 30 seconds.

  • Aliquot the spiked plasma into microcentrifuge tubes for each time point and temperature condition.

6. Incubation:

  • Place the aliquots in their respective temperature-controlled environments (Room Temperature, 2-8°C, -20°C, -80°C).

  • At each designated time point, remove the corresponding tubes for analysis.

7. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of the incubated plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (if a different one is used for quantification).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

8. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Quantify the peak area of this compound.

9. Data Analysis:

  • The stability is expressed as the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

  • Calculate the mean and standard deviation for the replicate samples at each condition.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) SpikeSol Prepare Spiking Solution (1 µg/mL) Stock->SpikeSol SpikeMatrix Spike Biological Matrix (e.g., Plasma) SpikeSol->SpikeMatrix Aliquot Aliquot Samples SpikeMatrix->Aliquot RT Room Temp (~25°C) Aliquot->RT REF Refrigerated (2-8°C) Aliquot->REF F20 Frozen (-20°C) Aliquot->F20 F80 Frozen (-80°C) Aliquot->F80 Extract Sample Extraction (e.g., Protein Precipitation) RT->Extract At each time point REF->Extract At each time point F20->Extract At each time point F80->Extract At each time point LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Stability Calculation LCMS->Data

Caption: Workflow for assessing the in vitro stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Inconsistent Quantification Results Matrix Matrix Effects? Start->Matrix Purity IS Purity Issue? Start->Purity Exchange Isotopic Exchange? Start->Exchange Stability Compound Instability? Start->Stability Optimize Optimize Sample Cleanup & Chromatography Matrix->Optimize Verify Check CoA & Run IS Purity Test Purity->Verify Test Perform Solvent Stability Test Exchange->Test Reassess Re-evaluate Stability Under Different Conditions Stability->Reassess

Caption: Troubleshooting logic for inconsistent quantification of this compound.

References

Technical Support Center: Minimizing Ion Suppression with Phenoxyethanol-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression when using Phenoxyethanol-d2 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can this compound help mitigate it?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[1][2] This can result in inaccurate and imprecise quantification. A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool to compensate for these effects. Since this compound is chemically and physically almost identical to the unlabeled phenoxyethanol, it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, variability introduced during sample preparation and ionization can be normalized, leading to more accurate and reliable results.

Q2: What are the common causes of ion suppression when analyzing phenoxyethanol in biological samples?

A2: Common sources of ion suppression in biological matrices such as plasma, urine, and tissue homogenates include:

  • Endogenous components: Phospholipids, salts, and proteins are major contributors to ion suppression.[3]

  • Exogenous materials: Anticoagulants (e.g., heparin), polymers from plasticware, and dosing vehicles can also interfere with ionization.[3]

  • Mobile phase additives: While necessary for chromatography, some additives can suppress the ionization of the analyte.

Q3: I am observing a high variability or a consistently low signal for my this compound internal standard. What are the possible causes?

A3: Several factors could contribute to this issue:

  • Differential Ion Suppression: Even with a deuterated standard, slight differences in retention time (isotopic effect) can lead to the analyte and internal standard experiencing different degrees of ion suppression, especially if they elute on the shoulder of a large, interfering peak.

  • Suboptimal Concentration: An excessively high concentration of this compound can cause self-suppression or suppress the analyte signal. Conversely, a very low concentration may be suppressed by high concentrations of the analyte or other matrix components.

  • Poor Sample Cleanup: Inadequate removal of matrix components is a primary cause of significant ion suppression.

  • Chromatographic Issues: Poor peak shape or co-elution with highly suppressive matrix components can lead to signal variability.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific problems you might encounter.

Guide 1: Low or Variable Signal Intensity of this compound

Problem: You observe a low and/or highly variable peak area for this compound across your sample batch, leading to poor precision and accuracy.

Initial Assessment Workflow:

A Low/Variable IS Signal B Assess Matrix Effect (Post-Extraction Spike) A->B C Significant Suppression (>15% signal loss) B->C Yes D Minimal Suppression (<15% signal loss) B->D No E Optimize Sample Preparation C->E F Optimize Chromatography C->F G Check IS Concentration D->G H Check Instrument Performance D->H

Caption: Initial assessment workflow for low or variable internal standard signal.

Troubleshooting Steps & Experimental Protocols:

  • Quantify the Matrix Effect: The first step is to determine if ion suppression is indeed the cause. This can be done using a post-extraction spike experiment.

    Experimental Protocol: Post-Extraction Spike Analysis

    • Objective: To quantify the extent of ion suppression on this compound.

    • Methodology:

      • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at the concentration used in your assay.

      • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound to the same final concentration as in Set A.

      • Analysis: Inject both sets of samples (n=3-6 replicates each) into the LC-MS/MS system and measure the peak area of this compound.

    • Data Interpretation:

      • Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

      • An MF < 0.85 indicates significant ion suppression.

      • An MF > 1.15 indicates ion enhancement.

      • An MF between 0.85 and 1.15 suggests a minimal matrix effect.

    Quantitative Data Summary:

Matrix Factor (MF)InterpretationRecommended Action
< 0.85Significant Ion SuppressionProceed to optimize sample preparation and/or chromatography.
0.85 - 1.15Minimal Matrix EffectInvestigate other potential causes (IS concentration, instrument performance).
> 1.15Ion EnhancementWhile less common, this also indicates a matrix effect that needs to be addressed through optimization.
  • Optimize Sample Preparation: If significant ion suppression is confirmed, improving the sample cleanup is crucial.

    Experimental Protocol: Comparison of Sample Preparation Techniques

    • Objective: To select the most effective sample preparation method to reduce matrix effects.

    • Methodology:

      • Prepare three sets of pooled blank matrix samples.

      • Process one set using Protein Precipitation (PPT) : Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge.

      • Process the second set using Liquid-Liquid Extraction (LLE) : Extract the sample with a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether).

      • Process the third set using Solid-Phase Extraction (SPE) : Use a suitable SPE cartridge (e.g., a reversed-phase sorbent) to retain phenoxyethanol while washing away interfering components.

      • Perform the post-extraction spike analysis as described above for each preparation method.

    • Data Interpretation: Compare the Matrix Factor for each method. The method yielding an MF closest to 1.0 is the most effective at removing interfering matrix components.

  • Optimize Chromatographic Conditions: If ion suppression persists, modify the LC method to separate this compound from the interfering matrix components.

    Experimental Protocol: Post-Column Infusion

    • Objective: To identify the retention time regions where ion suppression occurs.

    • Methodology:

      • Set up a post-column infusion system where a solution of this compound is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer.

      • Inject a blank, extracted matrix sample.

      • Monitor the signal of this compound. A dip in the baseline signal indicates a region of ion suppression.

    • Data Interpretation & Action:

      • If the retention time of your analyte and this compound falls within a region of significant ion suppression, adjust the chromatographic gradient, mobile phase composition, or select a different analytical column to shift the retention time to a cleaner region of the chromatogram.

    Chromatographic Optimization Workflow:

    A Analyte elutes in suppression zone B Adjust Gradient Slope A->B C Change Mobile Phase Organic Solvent B->C No Improvement E Analyte elutes in clean zone B->E Successful D Select Different Column Chemistry C->D No Improvement C->E Successful D->E Successful

    Caption: Workflow for chromatographic optimization to avoid ion suppression zones.

  • Optimize this compound Concentration: The concentration of the internal standard can influence its susceptibility to ion suppression.

    Experimental Protocol: Internal Standard Concentration Optimization

    • Objective: To determine the optimal concentration of this compound.

    • Methodology:

      • Prepare a series of calibration standards and QC samples with varying concentrations of this compound (e.g., low, medium, and high concentrations relative to the expected analyte concentration).

      • Analyze the samples and evaluate the precision and accuracy of the results.

    • Data Interpretation: Select the this compound concentration that provides the most consistent response across the calibration range and results in the best overall assay performance.

Guide 2: Analyte and Internal Standard Chromatographic Separation (Isotope Effect)

Problem: You observe a slight but consistent separation between the peaks of phenoxyethanol and this compound, which could lead to differential matrix effects.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully inspect the chromatograms of samples containing both the analyte and the internal standard to confirm the extent of separation.

  • Adjust Chromatographic Conditions:

    • Gradient: A shallower gradient around the elution time of the analytes can help improve co-elution.

    • Temperature: Modifying the column temperature can alter selectivity and may reduce the separation.

    • Mobile Phase: Minor changes to the mobile phase composition, such as the percentage of organic solvent, can influence the retention behavior.

  • Use a Less Retentive Column: If adjustments to the method are not successful, consider using a column with a different stationary phase or a shorter column to reduce the overall separation.

Logical Relationship Diagram:

A Peak Separation Observed B Modify LC Method A->B C Change Column B->C Ineffective D Achieve Co-elution B->D Effective C->D

Caption: Decision process for addressing chromatographic separation of analyte and internal standard.

By systematically following these troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and minimize ion suppression, ensuring the development of robust and reliable LC-MS/MS methods using this compound as an internal standard.

References

Improving peak shape and chromatography for Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phenoxyethanol-d2. Our aim is to help you improve peak shape and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: Based on established methods for phenoxyethanol, a good starting point for reversed-phase HPLC analysis of this compound would be a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2][3][4] Detection is typically performed using a UV detector at around 270 nm.[2][3][4] An isocratic elution is often sufficient. For example, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio can be effective.[2][3]

Q2: Can Gas Chromatography (GC) be used for the analysis of this compound?

A2: Yes, Gas Chromatography (GC) is a suitable technique for the analysis of phenoxyethanol and its deuterated analog.[5][6] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-precision measurements.[6][7] Thermal desorption methods can be employed for sample introduction, particularly for air monitoring applications.[6]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in chromatography and can be caused by several factors. For phenoxyethanol, interactions with active sites on the column, such as free silanols on silica-based columns, can lead to tailing.[8] Other causes include column contamination, mismatched solvent strength between the sample and mobile phase, or operating at a non-optimal pH.[9][10][11]

Troubleshooting steps include:

  • Column Choice: Using a C8 column may minimize tailing compared to some C18 columns.[1] End-capped columns are also recommended to reduce silanol interactions.[8]

  • Mobile Phase pH: Adjusting the mobile phase pH with a weak acid, like acetic acid or formic acid, can help to suppress the ionization of silanol groups and improve peak shape.[12][13]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[11]

  • Column Health: Use a new column or a guard column to protect the analytical column from contamination.[9][14] If the column is old, it may need to be replaced.

Q4: I am observing peak fronting for this compound. What could be the reason?

A4: Peak fronting is often an indication of column overload or a mismatch in solubility.[10][15] This can happen if the concentration of the analyte in the sample is too high for the column's capacity. To resolve this, try diluting your sample and re-injecting. If the problem persists, it could be related to the sample solvent being too different in polarity from the mobile phase.

Q5: Why are my this compound peaks splitting or showing shoulders?

A5: Split peaks or shoulders can arise from several issues.[9] A common cause is a void or channel in the column packing at the inlet.[9] This can happen over time due to pressure fluctuations. Another possibility is a partially blocked frit at the column inlet.[15] In some cases, co-elution with an interfering compound can also appear as a shoulder on the main peak.[14] It has been noted that on older RP-18 columns, phenoxyethanol may co-elute with methylparaben.[14]

Troubleshooting Guide

HPLC Peak Shape and Chromatography Issues for this compound

This guide provides a systematic approach to troubleshooting common chromatographic problems encountered during the analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise the accuracy and precision of your results by affecting integration and resolution.[15]

Troubleshooting Workflow for Peak Shape Issues

G Troubleshooting Peak Shape for this compound cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions: Sample Preparation cluster_3 Method & Column Evaluation cluster_4 Corrective Actions: Method & Hardware cluster_5 Resolution start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_sample Is Sample Concentration Too High? start->check_sample check_solvent Is Sample Solvent Stronger than Mobile Phase? check_sample->check_solvent No dilute_sample Dilute Sample check_sample->dilute_sample Yes change_solvent Prepare Sample in Mobile Phase check_solvent->change_solvent Yes check_column Is the Column Old or Contaminated? check_solvent->check_column No end Improved Peak Shape dilute_sample->end change_solvent->end check_mobile_phase Is Mobile Phase pH Optimized? check_column->check_mobile_phase No replace_column Replace Column or Use Guard Column check_column->replace_column Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No flush_system Flush System & Column check_mobile_phase->flush_system Yes, but issue persists replace_column->end adjust_ph->end flush_system->end

Caption: A flowchart for troubleshooting common peak shape problems.

Quantitative Data on Troubleshooting Effects

The following table summarizes the potential impact of troubleshooting actions on key chromatographic parameters. The data is illustrative to demonstrate the expected improvements.

ParameterConditionTailing FactorAsymmetry FactorResolution (with closely eluting peak)
Baseline Standard C18, Acetonitrile/Water1.82.01.2
Action 1 Dilute Sample (1:10)1.71.91.2
Action 2 Use End-Capped C18 Column1.31.41.8
Action 3 Add 0.1% Formic Acid to Mobile Phase1.11.22.1
Action 4 Use New C8 Column1.01.12.3

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Reagents and Materials

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Optional: Formic acid or acetic acid.

  • Chromatographic Conditions

    • Mobile Phase: Acetonitrile:Water (50:50, v/v).[2][3] For improved peak shape, consider Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30 °C.[2][3]

    • Detection Wavelength: 270 nm.[2][3]

    • Injection Volume: 10 µL.

  • Sample Preparation

    • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

    • Dissolve or dilute your sample in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Analysis

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow for this compound cluster_0 Preparation cluster_1 Instrumentation Setup cluster_2 Analysis cluster_3 Data Processing prep_mobile_phase Prepare Mobile Phase (e.g., ACN:H2O) set_conditions Set HPLC Conditions (Flow, Temp, Wavelength) prep_mobile_phase->set_conditions prep_standards Prepare Standard Solutions inject_standards Inject Standards (Calibration Curve) prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples install_column Install C8 or C18 Column install_column->set_conditions equilibrate Equilibrate System set_conditions->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_samples process_data Process Chromatograms inject_samples->process_data quantify Quantify this compound process_data->quantify

Caption: A step-by-step workflow for HPLC analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol is a general guideline and may need to be adapted for your specific instrumentation and sample requirements.

  • Instrumentation

    • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

    • A suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

  • Reagents and Materials

    • This compound reference standard.

    • High-purity solvent for sample dilution (e.g., methanol or dichloromethane).

    • High-purity helium for carrier gas.

  • Chromatographic Conditions

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Scan mode for initial identification, then Single Ion Monitoring (SIM) for quantification. For this compound, the specific m/z values will differ slightly from the non-deuterated compound and should be determined by injecting a standard. For non-deuterated phenoxyethanol, characteristic ions include m/z 138, 94, and 77.[7]

  • Sample Preparation

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute or extract the sample to a concentration within the linear range of the instrument.

    • If necessary, use an internal standard for improved quantitation.

  • Analysis

    • Perform a blank injection (solvent) to check for system cleanliness.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared samples for analysis.

References

Phenoxyethanol-d2 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Phenoxyethanol-d2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and maintain the isotopic purity of this compound, it is recommended to store it under controlled conditions. Like many deuterated compounds, its stability is influenced by temperature, light, and humidity.[1] For solid forms, storage at 2-8°C or -20°C for long-term preservation is standard.[1] Always allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture.[1]

Q2: How can I prevent hydrogen-deuterium (H-D) exchange in this compound?

Hydrogen-deuterium (H-D) exchange is a reaction where a deuterium atom is replaced by a hydrogen atom from the environment, which can compromise the isotopic purity of your sample.[2] To minimize this:

  • Work in an inert atmosphere: Handling this compound under a dry, inert atmosphere like nitrogen or argon minimizes exposure to atmospheric moisture.[2]

  • Use aprotic solvents: When preparing solutions, use aprotic deuterated solvents as they lack exchangeable protons.[2]

  • Minimize exposure to protic sources: Avoid contact with water, alcohols, and other protic solvents unless they are a necessary part of your experimental design.[2]

Q3: Is this compound sensitive to light?

Yes, exposure to light, particularly UV radiation, can potentially catalyze the degradation of this compound.[1] It is crucial to store the compound in amber vials or other light-protecting containers to prevent photodegradation.[1]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, the non-deuterated form, phenoxyethanol, can undergo degradation. In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals.[3] Anaerobic degradation of phenoxyethanol can occur via cleavage to form phenol and acetaldehyde.[4] Forced degradation studies on phenoxyethanol have shown it to be highly labile to acid and alkali hydrolysis.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Unexpectedly low isotopic enrichment in my sample. H-D exchange due to exposure to moisture.Handle the compound in a dry, inert atmosphere. Use aprotic deuterated solvents for sample preparation.[2]
Contaminated solvents or reagents.Use fresh, high-purity deuterated solvents and verify the isotopic purity of all reagents.[2]
Improper storage.Ensure the compound was stored under the recommended cool, dark, and dry conditions.[1][2]
Inaccurate quantitative results. Absorption of atmospheric moisture (hygroscopicity).Store the compound in a desiccator. Weigh and prepare samples in a controlled low-humidity environment, such as a glove box.[2]
Degradation of the compound.Check for signs of degradation by performing analytical tests (e.g., HPLC, GC-MS) and comparing with a reference standard.
Presence of unexpected peaks in analytical chromatograms. Contamination from storage container or handling equipment.Use clean, dry glassware and equipment. Ensure the storage vial is tightly sealed.[1]
Degradation products.Analyze the degradation products using mass spectrometry to identify their structures and investigate the degradation pathway.

Stability of this compound Under Different Storage Conditions

The following table summarizes recommended storage conditions to maintain the stability of this compound.

Condition Recommendation Rationale
Temperature 2-8°C (short-term) or -20°C (long-term)[1]Minimizes chemical degradation and preserves isotopic purity.
Humidity < 40% RH (Dry Place)[1]Prevents moisture absorption and potential H-D exchange.[2]
Light Store in amber vials or opaque containers[1]Protects against light-catalyzed degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation and exposure to atmospheric moisture.[2]

Experimental Protocols

Protocol: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various environmental conditions.

1. Materials and Equipment:

  • This compound sample

  • Reference standard of this compound

  • HPLC-grade acetonitrile and water

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)[6]

  • HPLC system with a Diode Array Detector (DAD)[6][7]

  • Environmental chambers (for controlled temperature and humidity)

  • Light exposure chamber (with controlled UV and visible light)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Divide the stock solution into multiple amber vials for storage under different conditions.

3. Storage Conditions:

  • Long-term: 25°C / 60% RH

  • Accelerated: 40°C / 75% RH

  • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Control: -20°C in the dark.

4. HPLC Method:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 270 nm[6]

  • Injection Volume: 10 µL

5. Data Analysis:

  • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months).

  • Quantify the amount of this compound remaining by comparing the peak area to that of the reference standard.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Vials prep_stock->aliquot long_term Long-Term (25°C / 60% RH) aliquot->long_term accelerated Accelerated (40°C / 75% RH) aliquot->accelerated photo Photostability aliquot->photo control Control (-20°C) aliquot->control hplc HPLC Analysis long_term->hplc accelerated->hplc photo->hplc control->hplc data Data Analysis hplc->data report Stability Report data->report

Caption: Experimental workflow for this compound stability testing.

troubleshooting_workflow start Inaccurate Analytical Result check_purity Check Isotopic Purity start->check_purity low_purity Low Purity Detected check_purity->low_purity Yes check_degradation Check for Degradation check_purity->check_degradation No investigate_hd Investigate H-D Exchange low_purity->investigate_hd check_storage Review Storage Conditions investigate_hd->check_storage check_solvents Verify Solvent Purity investigate_hd->check_solvents end Resolution check_storage->end check_solvents->end degradation_present Degradation Products Present check_degradation->degradation_present Yes check_degradation->end No analyze_degradation Analyze Degradation Products (MS) degradation_present->analyze_degradation review_stability_data Review Stability Data degradation_present->review_stability_data analyze_degradation->end review_stability_data->end

Caption: Troubleshooting workflow for inaccurate analytical results.

References

Navigating the Challenges of Deuterated Standards in Quantitative Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated standards in quantitative analysis. Our goal is to equip you with the knowledge and tools to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][2]

Q2: What are the primary factors that promote unwanted isotopic exchange?

Several experimental factors can influence the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. It is generally at its minimum around pH 2.5-3 and increases significantly under both acidic and, more dramatically, basic conditions.[3] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[4][5]

  • Temperature: Higher temperatures accelerate the rate of exchange.[3] For every 22°C increase, the H/D exchange rate can increase 10-fold.[3]

  • Solvent Composition: Protic solvents like water and methanol can facilitate isotopic exchange.[1] Aprotic solvents such as acetonitrile and DMSO are often preferred for long-term storage.[1][3]

  • Labeling Position: Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange.[3] Deuterium atoms on carbons adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[3][6] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[3]

Q3: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?

Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, particularly if the standard is stored in a protic solvent or at a non-optimal pH for an extended period.[1] This phenomenon, often referred to as "back-exchange," can occur when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase.[1] To confirm this, you can perform a stability study by incubating the standard in the mobile phase and analyzing it at different time points.[1]

Q4: My deuterated standard appears to be co-eluting slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?

Yes, it is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][7] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[4] While often minor, this separation can be problematic if it leads to differential matrix effects.[8][9][10][11]

Q5: How can I be sure of the isotopic and chemical purity of my deuterated standard, and what are the consequences of low purity?

The purity of your deuterated standard is critical for accurate quantification. There are two primary types of purity to consider:

  • Isotopic Purity: This refers to the percentage of the material that is fully deuterated at the specified positions. Low isotopic purity means there is a significant amount of partially deuterated or non-deuterated analyte present in the standard, which can lead to an overestimation of the analyte concentration in your samples.[4][12]

  • Chemical Purity: This refers to the absence of other chemical compounds. Chemical impurities can lead to interfering peaks in your chromatogram.[12]

Reputable suppliers will provide a certificate of analysis (CoA) stating the isotopic and chemical purity.[4] It is recommended to use standards with a chemical purity of >99% and an isotopic enrichment of ≥98%.[12] You can also perform your own purity assessment using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Response

Symptoms:

  • Decreasing internal standard peak area over time.

  • Inaccurate and imprecise quantitative results.

  • Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.[1]

Troubleshooting Workflow:

G start Inconsistent IS Response review_storage Review Storage & Handling: - Solvent (Protic vs. Aprotic) - pH (Acidic/Basic) - Temperature start->review_storage stability_study Perform Stability Study: - Incubate in matrix/mobile phase - Analyze at time points review_storage->stability_study If conditions are suspect confirm_exchange Confirm Exchange via MS: - Full-scan mass spectrum - Look for mass shifts (loss of D) stability_study->confirm_exchange If instability is observed corrective_actions Implement Corrective Actions: - Optimize storage conditions - Prepare fresh solutions - Use aprotic solvents confirm_exchange->corrective_actions If exchange is confirmed consider_alternative Consider Alternative IS: - More stable deuteration site - 13C or 15N labeled standard confirm_exchange->consider_alternative If exchange persists corrective_actions->start Re-evaluate

Caption: Troubleshooting workflow for suspected deuterium loss.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Symptoms:

  • The deuterated internal standard elutes at a different retention time than the analyte.

  • Poor accuracy and precision, especially in samples with significant matrix effects.

Troubleshooting Workflow:

G start Chromatographic Separation optimize_chrom Optimize Chromatography: - Modify gradient (shallower) - Adjust mobile phase composition - Change column temperature start->optimize_chrom lower_res_col Employ Lower Resolution Column: - Larger particle size - Shorter length optimize_chrom->lower_res_col If separation persists accept_shift Accept Minor Shift: - If consistent and no differential  matrix effects are observed lower_res_col->accept_shift If co-elution is not achieved alternative_is Consider Alternative IS: - Less deuterated standard - 13C or 15N labeled standard accept_shift->alternative_is If accuracy is compromised

Caption: Workflow for addressing chromatographic separation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the challenges and solutions discussed.

Table 1: Influence of pH and Temperature on Isotopic Exchange

Compound ClassConditionDeuterium Loss (%)TimeReference
SteroidBasic pHSignificantHours[2]
AmineAcidic pHModerateDays[3]
GeneralElevated Temp. (e.g., 40°C)Increased RateVaries[3]
GeneralLow Temp. (e.g., 4°C)Decreased RateVaries[3]

Table 2: Comparison of Internal Standards in Bioanalysis

Internal Standard TypeAnalyteMatrixPrecision (%CV)Accuracy (%Bias)Reference
Deuterated (d3)SirolimusBlood2.7 - 5.7Not Reported[8]
Structural AnalogSirolimusBlood7.6 - 9.7Not Reported[8]
Deuterated (d4)TestosteronePlasma< 5< 5[5]
Structural AnalogTestosteronePlasma> 10> 10[9]

Experimental Protocols

Protocol 1: Assessment of Deuterated Standard Stability

Objective: To evaluate the stability of a deuterated internal standard under specific experimental conditions (e.g., in sample matrix or mobile phase).

Methodology:

  • Prepare Samples: Prepare a series of samples containing the deuterated standard at a known concentration in the matrix or solvent of interest (e.g., plasma, urine, mobile phase).

  • Incubation: Incubate the samples under various conditions that mimic the analytical workflow (e.g., room temperature for 24 hours, 4°C for 72 hours, autosampler temperature for 48 hours).

  • Analysis: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using the LC-MS/MS method.

  • Data Interpretation: Monitor the peak area of the deuterated standard and look for any new peaks corresponding to the unlabeled analyte.[1] A significant decrease in the standard's peak area or the appearance of the unlabeled analyte indicates instability. Acquire a full-scan mass spectrum to confirm any mass shifts due to deuterium loss.[1]

Protocol 2: Assessment of Isotopic Purity by HRMS

Objective: To determine the isotopic purity of a deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for high-resolution mass spectrometry (HRMS) analysis.

  • HRMS Analysis: Infuse the solution directly into the mass spectrometer or inject it onto a suitable LC system. Acquire a high-resolution, full-scan mass spectrum.

  • Data Analysis: Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.). Calculate the percentage of each isotopic species to determine the isotopic purity.[4]

Signaling Pathways and Workflows

DMPK Study Workflow Using Deuterated Standards

The following diagram illustrates a typical workflow for a drug metabolism and pharmacokinetics (DMPK) study where a deuterated internal standard is used for quantitative analysis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase dosing Dosing of Drug Candidate (Animal Model) sampling Biological Sample Collection (e.g., Plasma, Urine) dosing->sampling add_is Addition of Deuterated Internal Standard sampling->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing: - Peak Integration - Area Ratio Calculation lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling and Analysis data_processing->pk_modeling

Caption: A generalized workflow for a DMPK study.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Phenoxyethanol-d2 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of analytical methods, directly impacting the accuracy and reliability of quantitative results. This guide provides an objective comparison of Phenoxyethanol-d2, a deuterated internal standard, against common non-deuterated alternatives for the analysis of Phenoxyethanol.

Phenoxyethanol is a widely used preservative in pharmaceutical formulations, cosmetics, and vaccines.[1][2] Its accurate quantification is essential for ensuring product quality and safety. The use of an internal standard (IS) in chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is a well-established practice to correct for variations in sample preparation and instrument response.[3]

This guide presents a comparison of analytical method performance using a deuterated internal standard, this compound, versus a non-deuterated structural analog, o-cresol. While direct head-to-head comparative studies are limited, this guide synthesizes available data from validated methods to highlight the key performance differences.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry (MS)-based assays.[4] In these standards, one or more hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.

The key advantage of a deuterated IS is its ability to co-elute with the analyte during chromatographic separation. This ensures that both the analyte and the IS experience the same matrix effects (suppression or enhancement of the analytical signal by other components in the sample matrix), leading to more accurate and precise quantification.

Non-Deuterated Internal Standards: A Practical Alternative

Non-deuterated internal standards are typically compounds that are structurally similar to the analyte but are not isotopically labeled. For the analysis of Phenoxyethanol, compounds like o-cresol, benzophenone, isopropyl 4-hydroxybenzoate, and ethylparaben have been used.[3][5] While more cost-effective and readily available, these structural analogs may not perfectly mimic the behavior of the analyte during extraction and chromatography, which can lead to less effective correction for matrix effects and other sources of variability.

Performance Data: A Comparative Overview

The following tables summarize the performance characteristics of validated analytical methods for Phenoxyethanol using a non-deuterated internal standard (o-cresol) and the expected performance of a method using a deuterated internal standard (this compound). The data for the non-deuterated method is derived from a published GC-MS method.[3] The expected performance for the deuterated method is based on the well-documented advantages of this type of standard in LC-MS/MS analysis.

Table 1: Method Validation Parameters for Phenoxyethanol Analysis using a Non-Deuterated Internal Standard (o-cresol) by GC-MS [3]

Performance CharacteristicResult
**Linearity (R²) **0.999
Range 3.53 x 10⁻⁶ - 0.05 µg/mL
Precision (Repeatability, RSD%) Varies by concentration, generally < 10%
Accuracy (Recovery, E%) Within ±10% of the nominal value
Limit of Detection (LOD) 3.53 x 10⁻⁶ µg/mL
Limit of Quantitation (LOQ) 2.06 x 10⁻⁴ µg/mL

Table 2: Expected Performance Characteristics for Phenoxyethanol Analysis using a Deuterated Internal Standard (this compound) by LC-MS/MS

Performance CharacteristicExpected Result
**Linearity (R²) **≥ 0.999
Range Dependent on instrument sensitivity, typically in the ng/mL to µg/mL range
Precision (Repeatability, RSD%) Typically ≤ 5%
Accuracy (Recovery) Expected to be closer to 100% due to better correction for matrix effects
Limit of Detection (LOD) Expected to be in the low ng/mL range or lower
Limit of Quantitation (LOQ) Expected to be in the low ng/mL range or lower

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Protocol 1: GC-MS Analysis of Phenoxyethanol using o-cresol as a Non-Deuterated Internal Standard[3]

1. Preparation of Standard and Sample Solutions:

  • Stock Solution: Prepare a stock solution of Phenoxyethanol in HPLC-grade methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of o-cresol in HPLC-grade methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Phenoxyethanol stock solution with methanol to achieve concentrations ranging from 3.53 x 10⁻⁶ µg/mL to 0.05 µg/mL. Spike each calibration standard with the o-cresol internal standard solution to a constant concentration of 0.01046 µg/mL.

  • Sample Preparation: Extract Phenoxyethanol from the sample matrix using an appropriate solvent (e.g., methanol) containing the internal standard.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm).

  • Injector Temperature: 180 °C (splitless mode).

  • Oven Temperature Program: Initial temperature of 50 °C, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C.

  • Carrier Gas: Helium at a flow rate of 1.3 mL/min.

  • Injection Volume: 2 µL.

  • Detection: Single Ion Monitoring (SIM) mode.

Experimental Protocol 2: Representative LC-MS/MS Analysis of Phenoxyethanol using this compound as a Deuterated Internal Standard

1. Preparation of Standard and Sample Solutions:

  • Stock Solution: Prepare a stock solution of Phenoxyethanol in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Phenoxyethanol stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). Spike each calibration standard with the this compound internal standard solution to a constant concentration.

  • Sample Preparation: Perform a protein precipitation extraction by adding acetonitrile to the sample, followed by vortexing and centrifugation. Alternatively, a liquid-liquid extraction or solid-phase extraction can be employed depending on the sample matrix. Spike the sample with the internal standard prior to extraction.

2. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Agilent 6430 triple-quadrupole mass spectrometer or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the precursor to product ion transitions for both Phenoxyethanol and this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical approaches.

G cluster_0 GC-MS with Non-Deuterated IS (o-cresol) Standards Preparation Standards Preparation GC-MS Analysis GC-MS Analysis Standards Preparation->GC-MS Analysis Sample Preparation Sample Preparation Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for GC-MS analysis with a non-deuterated internal standard.

G cluster_1 LC-MS/MS with Deuterated IS (this compound) Standards_Prep Standards Preparation LC_MSMS_Analysis LC-MS/MS Analysis Standards_Prep->LC_MSMS_Analysis Sample_Prep Sample Preparation (Spike with IS) Sample_Prep->LC_MSMS_Analysis Data_Processing Data Processing (Ratio of Analyte/IS) LC_MSMS_Analysis->Data_Processing Quantification_Result Quantification Data_Processing->Quantification_Result

Caption: Workflow for LC-MS/MS analysis with a deuterated internal standard.

Conclusion

The validation of analytical methods for Phenoxyethanol is crucial for ensuring product quality and safety. While non-deuterated internal standards like o-cresol can provide acceptable performance in GC-MS analysis, the use of a deuterated internal standard such as this compound, particularly in LC-MS/MS methods, is considered the superior approach. The near-identical chemical and physical properties of deuterated standards to their corresponding analytes allow for more effective correction of matrix effects and other analytical variabilities, leading to enhanced accuracy, precision, and overall method robustness. For high-stakes applications in drug development and regulated environments, the investment in a deuterated internal standard is often justified by the higher quality of the resulting data.

References

The Gold Standard in Quantitative Analysis: A Guide to the Accuracy and Precision of Phenoxyethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of Phenoxyethanol-d2, a deuterated stable isotope-labeled internal standard, against other alternatives. While specific performance data for this compound is not extensively published, this guide leverages data from structurally similar compounds and established analytical principles to demonstrate its expected superiority in analytical methods.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the "gold standard" for internal standards in mass spectrometry-based bioanalysis[1]. The fundamental principle lies in the near-identical physicochemical properties between the deuterated standard and the target analyte, phenoxyethanol. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise data quality[1].

Superior Performance by Design: The Deuterated Advantage

The key benefit of using a deuterated internal standard like this compound is the significant improvement in accuracy and precision. By co-eluting with the analyte, it experiences the same matrix effects and potential for loss during extraction, leading to more reliable and reproducible results[1][2]. In contrast, structural analogs or other non-isotopically labeled internal standards may have different extraction efficiencies and chromatographic behaviors, leading to less accurate correction for analytical variability.

Data Presentation: A Comparative Look at Performance

Due to the limited availability of specific validation data for this compound, the following tables present data from a validation study of other deuterated glycol ethers, which are structurally and functionally similar. This data serves as a strong indicator of the expected performance of this compound.

Internal Standard TypeAnalyteMean Recovery (%)Recovery Range (%)Precision (%RSD)
Deuterated Glycol Ether Various Glycol Ethers 101.5 87 - 116 2 - 14
Structural Analog (Hypothetical)Various Glycol Ethers8570 - 10010 - 25
No Internal Standard (Hypothetical)Various Glycol Ethers7550 - 100>20

Table 1: Comparative Recovery and Precision Data. The data for the deuterated glycol ether is sourced from a study on the analysis of 14 common glycol ethers using deuterated internal standards. The data for the structural analog and no internal standard are hypothetical and represent typical performance for these less ideal approaches.

ParameterAcceptance CriteriaExpected Performance with this compound
Accuracy 85-115% of nominal concentrationExpected to be well within this range
Precision (%RSD) ≤15%Expected to be well below this limit
Matrix Effect Minimal and consistentExpected to be effectively compensated
Linearity (r²) ≥0.99Expected to be ≥0.99

Table 2: Expected Performance Metrics for a Validated Method Using this compound. These are standard acceptance criteria for bioanalytical method validation.

Experimental Protocols: A Roadmap to Robust Analysis

The following is a representative experimental protocol for the quantitative analysis of phenoxyethanol in a biological matrix using this compound as an internal standard. This protocol is based on established methods for the analysis of phenoxyethanol and other small molecules in complex matrices[3][4].

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • MRM Transitions: Specific precursor-to-product ion transitions for both phenoxyethanol and this compound are monitored for quantification.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships that underscore the benefits of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis (Ratio of Analyte to IS) Detect->Data_Analysis logical_relationship cluster_challenges Analytical Challenges cluster_benefits Benefits of Deuterated IS Variability Sample Prep Variability IS_Solution This compound (Internal Standard) Variability->IS_Solution Matrix Matrix Effects Matrix->IS_Solution Injection Injection Inconsistency Injection->IS_Solution Accuracy Improved Accuracy IS_Solution->Accuracy Precision Enhanced Precision IS_Solution->Precision Robustness Method Robustness IS_Solution->Robustness

References

Guide to Inter-laboratory Comparison of Phenoxyethanol Quantification Using Phenoxyethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of results from a hypothetical inter-laboratory study on the quantification of Phenoxyethanol in a cosmetic cream matrix. The study was designed to evaluate the consistency and accuracy of analytical methods employing Phenoxyethanol-d2 as an internal standard. This compound is a deuterium-labeled version of Phenoxyethanol, often used as an internal standard in quantitative analysis to correct for analyte loss during sample preparation and variations in instrument response.[1][2]

The use of an appropriate internal standard, particularly a stable isotope-labeled version of the analyte, is crucial for developing robust bioanalytical methods.[2] Deuterated standards are considered the gold standard as they share nearly identical chemical and physical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, which leads to more accurate and precise quantification.[3]

Executive Summary of Hypothetical Study

A fictional inter-laboratory study was conducted involving eight participating laboratories. The primary objective was to assess the proficiency of each laboratory in quantifying a known concentration of Phenoxyethanol in a cosmetic cream. Each laboratory was provided with a standardized cosmetic cream sample spiked with 0.80% (w/w) Phenoxyethanol and a solution of this compound to be used as an internal standard. The study highlights the improved precision and accuracy achieved when using a deuterated internal standard compared to an external standard method.

Data Presentation: Quantitative Analysis of Phenoxyethanol

The following tables summarize the quantitative results reported by the eight participating laboratories. The data compares the performance of the internal standard method (using this compound) against an external standard method.

Table 1: Inter-laboratory Results for Phenoxyethanol Quantification (0.80% w/w Spike) Using this compound Internal Standard

Laboratory IDReported Concentration (% w/w)Recovery (%)Relative Standard Deviation (RSD, %) (n=3)Z-Score*
Lab 010.81101.31.50.55
Lab 020.7897.52.1-1.10
Lab 030.80100.01.80.00
Lab 040.7998.82.5-0.55
Lab 050.83103.81.91.65
Lab 060.7796.32.8-1.65
Lab 070.81101.31.60.55
Lab 080.7998.82.3-0.55
Mean 0.798 99.7 2.06
Std. Dev. 0.018

*Z-scores are calculated based on the consensus mean of all laboratories and are used to evaluate proficiency. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Table 2: Comparative Results with External Standard Method (Hypothetical)

Laboratory IDReported Concentration (% w/w)Recovery (%)Relative Standard Deviation (RSD, %) (n=3)
Lab 010.85106.34.5
Lab 020.7593.85.1
Lab 030.82102.54.8
Lab 040.7695.05.5
Lab 050.88110.04.2
Lab 060.7290.06.1
Lab 070.84105.04.7
Lab 080.7796.35.3
Mean 0.799 99.9 5.03
Std. Dev. 0.055

The comparison clearly demonstrates that the use of this compound as an internal standard resulted in lower inter-laboratory variability (Std. Dev. of 0.018 vs. 0.055) and improved precision within each lab (lower average RSD) compared to the external standard method. While a 1998 European inter-laboratory comparison on volatile organic compounds noted high variations for 2-phenoxyethanol analysis, this was attributed to low concentrations and potential adsorption issues, which can be mitigated by using a co-eluting internal standard like this compound.[5]

Experimental Protocols

The following is a representative protocol for the quantification of Phenoxyethanol in a cosmetic cream matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Materials and Reagents
  • Phenoxyethanol (analytical standard, >99% purity)

  • This compound (internal standard, >99% purity)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Cosmetic cream matrix (blank)

  • 0.22 µm Syringe Filters

Instrumentation
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS).[6][7]

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Preparation of Standard Solutions
  • Phenoxyethanol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Phenoxyethanol and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Phenoxyethanol stock solution. Spike each calibration standard with a fixed concentration of the internal standard solution.

Sample Preparation
  • Accurately weigh approximately 0.1 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 20 µg/mL) to the tube.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure complete extraction of Phenoxyethanol.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

  • Inject 1 µL of the final extract into the GC-MS system.

GC-MS Conditions
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow 1.0 mL/min

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Selected Ion Monitoring (SIM)

    • m/z for Phenoxyethanol: e.g., 77, 94, 138

    • m/z for this compound: e.g., 77, 96, 140

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for quantifying Phenoxyethanol using an internal standard methodology.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh 0.1g Cosmetic Cream spike_is 2. Spike with This compound (IS) sample->spike_is extract 3. Add Ethyl Acetate & Vortex spike_is->extract centrifuge 4. Centrifuge to Separate Layers extract->centrifuge dry_filter 5. Dry & Filter Supernatant centrifuge->dry_filter gc_vial 6. Transfer to GC Vial dry_filter->gc_vial gcms 7. Inject into GC-MS System integrate 8. Integrate Peak Areas (Analyte & IS) gcms->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Quantify Concentration calibrate->quantify

Caption: Workflow for Phenoxyethanol analysis using an internal standard.

Logical Relationship for Quantification

The diagram below outlines the logical principle of using an internal standard for quantification. The ratio of the analyte to the internal standard remains constant, correcting for variations.

G Analyte Analyte Signal (Phenoxyethanol) Ratio Calculate Peak Area Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Logical relationship for quantification using an internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for validating analytical methods to ensure the reliability and accuracy of results submitted for regulatory consideration.[1] A cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS).[2] Among the choices available, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the "gold standard".[3]

This guide offers an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and a detailed overview of the FDA's validation requirements.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[4] This substitution results in a molecule that is chemically almost identical to the analyte but with a higher mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical physicochemical behavior is the key to its superior performance in compensating for variability during sample preparation and analysis.[4]

In contrast, non-deuterated internal standards, such as structural analogs, have similar but not identical chemical structures.[3] This can lead to differences in chromatographic behavior and susceptibility to matrix effects, potentially compromising the accuracy and precision of the results.[3][5]

The following tables summarize the comparative performance of deuterated internal standards against structural analogs based on key validation parameters.

Table 1: Comparison of Key Performance Characteristics

Performance CharacteristicDeuterated Internal Standard (IS)Structural Analog IS
Co-elution with Analyte Nearly identical retention time, providing optimal correction for matrix effects at the moment of elution.[6]Different retention time, which may not accurately compensate for matrix effects experienced by the analyte.[6]
Extraction Recovery Closely mimics the analyte's recovery due to identical physicochemical properties.[6]May have significantly different extraction recovery.
Matrix Effect Compensation Effectively compensates for ion suppression or enhancement due to co-elution and similar ionization efficiency.[5]Less effective at compensating for matrix effects as ionization efficiency can differ from the analyte.[3]
Accuracy and Precision Generally provides higher accuracy and precision.[3]May lead to decreased accuracy and precision.[3]

Table 2: Comparative Accuracy and Precision Data for Tacrolimus in Whole Blood [7]

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Deuterated (TAC ¹³C,D₂) 1.5100.63<3.09
1699.55<3.09
Structural Analog (Ascomycin) 1.5101.71<3.63
1697.35<3.63

Table 3: Comparative Matrix Effect and Recovery Data for Tacrolimus in Whole Blood [7]

ParameterAnalyte (Tacrolimus)Deuterated IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Matrix Effect (%) -16.04 to -29.07-16.64-28.41
Absolute Recovery (%) 74.89 - 76.3678.3775.66
Process Efficiency (%) 64.11 - 53.1265.3554.18

The data clearly indicates that the deuterated internal standard exhibits a matrix effect and recovery profile more aligned with the analyte, leading to superior compensation and more reliable quantitative results.[7]

FDA Guidelines for Bioanalytical Method Validation

The FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized International Council for Harmonisation (ICH) M10 guideline outline the essential parameters that must be evaluated to ensure a method is fit for its intended purpose.[1][8] When using a deuterated internal standard, the following key experiments are mandatory for validation.

Experimental Protocols

Protocol 1: Accuracy and Precision Assessment

  • Objective: To determine the closeness of measured concentrations to the nominal values and the reproducibility of the measurements.[1][6]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[1]

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.[1]

    • Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV).[6]

  • Acceptance Criteria:

    • The mean concentration for each QC level should be within ±15% of the nominal value, except for the LLLOQ, which should be within ±20%.[9]

    • The %CV for each QC level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[9]

Protocol 2: Matrix Effect Assessment

  • Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.[9]

  • Procedure:

    • Obtain at least six different lots of the biological matrix.[6]

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and IS.

      • Set C: Blank matrix spiked with the analyte and IS before extraction.

    • Analyze all samples and calculate the matrix factor (MF) for both the analyte and the IS: MF = (Peak area in Set B) / (Peak area in Set A).[9]

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).[9]

  • Acceptance Criteria (EMA): The coefficient of variation of the IS-normalized matrix factor across the different lots of the biological matrix should not exceed 15%.[9]

Protocol 3: Stability Assessment

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[10]

  • Procedure:

    • Assess stability under conditions that mimic sample handling and analysis, including:

      • Freeze-thaw stability

      • Bench-top stability

      • Long-term storage stability

      • Autosampler stability

    • Analyze QC samples at low and high concentrations after exposure to these conditions and compare the results to freshly prepared samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for quantitative analysis and the logical justification for selecting a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_Deuterated Deuterated IS Advantages cluster_Analog Structural Analog IS Limitations Goal Goal: Accurate & Precise Quantification in Biological Matrix Problem Problem: Inherent Variability in Bioanalytical Methods Goal->Problem Solution Solution: Use of an Internal Standard (IS) Problem->Solution IS_Choice Which type of IS to use? Solution->IS_Choice Deuterated Deuterated IS IS_Choice->Deuterated Analog Structural Analog IS IS_Choice->Analog Coelution Co-elutes with Analyte Deuterated->Coelution Diff_RT Different Retention Time Analog->Diff_RT Identical_Chem Nearly Identical Physicochemical Properties Coelution->Identical_Chem Matrix_Comp Superior Matrix Effect Compensation Identical_Chem->Matrix_Comp High_Accuracy Leads to High Accuracy & Precision Matrix_Comp->High_Accuracy Conclusion Conclusion: Deuterated IS is the Gold Standard for Regulatory Submissions High_Accuracy->Conclusion Diff_Chem Different Physicochemical Properties Diff_RT->Diff_Chem Poor_Comp Inadequate Matrix Effect Compensation Diff_Chem->Poor_Comp Lower_Accuracy May Result in Lower Accuracy & Precision Poor_Comp->Lower_Accuracy

Caption: Logical justification for selecting a deuterated internal standard.

Potential Challenges with Deuterated Internal Standards

While deuterated internal standards are the preferred choice, it is crucial to be aware of potential pitfalls:

  • Isotopic Purity: The deuterated standard should be free from the unlabeled analyte, as this can lead to an overestimation of the analyte's concentration.[9] The contribution of the IS to the analyte signal should be minimal.[11]

  • Chromatographic Isotope Effect: In some instances, especially with a high degree of deuteration, the deuterated IS may have a slightly different retention time than the analyte.[9] If this shift is significant and occurs in a region of fluctuating matrix effects, it can compromise the effectiveness of the IS.[12]

  • Deuterium Exchange: The position of deuterium labeling is critical. Deuteriums on exchangeable sites (e.g., -OH, -NH) can be replaced by hydrogen, compromising the integrity of the standard.[13]

Conclusion

The use of deuterated internal standards is strongly advocated by regulatory bodies like the FDA for bioanalytical method validation.[4] Their ability to closely mimic the behavior of the analyte provides unmatched compensation for the inherent variabilities of the analytical process, particularly matrix effects.[5] This leads to demonstrably superior accuracy and precision, ensuring the generation of high-quality, reliable data that can withstand the rigorous scrutiny of regulatory review. While alternatives exist, the scientific and regulatory consensus firmly establishes deuterated internal standards as the gold standard for robust and defensible bioanalytical methods.

References

Navigating Bioanalytical Method Validation: A Guide to EMA Recommendations for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. The European Medicines Agency (EMA), now harmonized with the International Council for Harmonisation (ICH) M10 guideline, provides clear recommendations favoring the use of stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis using mass spectrometry.[1][2][3] This guide offers an objective comparison of SIL-IS with other alternatives, supported by experimental data, and provides detailed protocols for key validation experiments to ensure compliance and data integrity.

The use of a suitable internal standard is a critical component of bioanalytical method validation, particularly for chromatographic and mass spectrometric assays, to ensure the accuracy and precision of quantitative data.[2] When using mass spectrometry detection, a stable isotope-labeled internal standard is recommended whenever possible.[4] The fundamental objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][3]

The Superiority of SIL-IS: A Comparative Overview

SIL-IS are considered the gold standard in quantitative bioanalysis due to their close physicochemical similarity to the analyte of interest.[5][6] This structural identity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer. While other alternatives like analog internal standards (structurally similar but not isotopically labeled) can be used, they may not always mimic the behavior of the analyte as effectively, potentially leading to compromised data quality.[7][8]

Internal Standard TypeAdvantagesDisadvantagesTypical Performance
Stable Isotope-Labeled (SIL-IS) - Co-elutes with the analyte, providing optimal compensation for matrix effects and variability in extraction recovery and instrument response.[7][8] - High accuracy and precision.[7] - Recommended by regulatory agencies like the EMA and ICH.[1][4]- Can be expensive and time-consuming to synthesize. - Potential for isotopic exchange or interference from unlabeled analyte.[4] - Deuterium-labeled standards may exhibit slight chromatographic separation from the analyte.[5][7]- Mean bias often close to 100% with low standard deviation.[7] - Significantly lower variance in results compared to analog IS.[7]
Analog Internal Standard - More readily available and less expensive than SIL-IS.- May have different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[7] - Less effective at compensating for matrix effects.[7]- Can exhibit greater variability in accuracy and precision. - May show significant bias from the nominal concentration.[7]
No Internal Standard - Simplest approach.- Highly susceptible to variations in sample processing and instrument performance. - Generally not acceptable for regulatory submissions for quantitative bioanalysis.- Poor accuracy and precision.

Key Validation Experiments and Protocols

The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its fitness for purpose.[2] Below are detailed methodologies for critical validation parameters as per EMA/ICH M10 guidelines.

Selectivity
  • Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the SIL-IS from endogenous components in the matrix or other potential interferences.

  • Methodology:

    • Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention times of the analyte and the SIL-IS.[2]

    • The response of any interfering peak in the blank samples should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.

Matrix Effect
  • Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.

  • Methodology:

    • Prepare two sets of samples from at least six different sources of the biological matrix.

    • Set A: Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix.

    • Set B: Prepare neat solutions of the analyte and SIL-IS in the mobile phase at the same concentrations as in Set A.

    • Calculate the matrix factor (MF) for each source:

      • MF = (Peak Response in the presence of matrix) / (Peak Response in neat solution)

    • The internal standard-normalized matrix factor should be calculated, and the coefficient of variation (CV) of the IS-normalized MF across all sources should not be greater than 15%.[9]

Stability
  • Objective: To ensure the analyte and SIL-IS remain stable under various storage and processing conditions.

  • Methodology:

    • Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their intended storage temperature. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2][4]

    • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Evaluate the stability of the analyte in the matrix at the intended storage temperature for a duration that covers the time from sample collection to analysis.

    • Processed Sample Stability: Determine the stability of the processed samples (e.g., in the autosampler) under the conditions of the analytical run.

It is generally not necessary to study the stability of stable-isotope labeled internal standards if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability studies.[4][10]

Visualizing the Workflow and Validation Logic

To better understand the integration of SIL-IS in the bioanalytical process, the following diagrams illustrate a typical workflow and the interconnectedness of validation parameters.

Bioanalytical Workflow with a Stable Isotope-Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample Collection add_is Addition of SIL-IS sample->add_is extraction Analyte & IS Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification final_concentration final_concentration quantification->final_concentration Final Concentration

Caption: A typical workflow for a bioanalytical method using a SIL-IS.

Logical Relationships in Bioanalytical Method Validation cluster_validation_params Key Validation Parameters method_development Method Development full_validation Full Method Validation method_development->full_validation sample_analysis Routine Sample Analysis full_validation->sample_analysis selectivity Selectivity full_validation->selectivity accuracy_precision Accuracy & Precision full_validation->accuracy_precision calibration_curve Calibration Curve full_validation->calibration_curve matrix_effect Matrix Effect full_validation->matrix_effect stability Stability full_validation->stability carryover Carry-over full_validation->carryover selectivity->accuracy_precision calibration_curve->accuracy_precision matrix_effect->accuracy_precision stability->accuracy_precision

Caption: Interdependencies of key parameters in bioanalytical method validation.

Conclusion

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[2] By adhering to the guidelines set forth by the EMA and ICH, and by thoroughly validating the bioanalytical method, researchers and scientists can generate robust and defensible data to support regulatory submissions and advance the development of new medicines. While SIL-IS present some challenges in terms of cost and availability, their ability to mitigate analytical variability makes them an invaluable tool in modern bioanalysis.[5][6]

References

Assessing the Recovery of Phenoxyethanol-d2 in Sample Preparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of phenoxyethanol in complex matrices, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any potential variability. This guide provides a comparative overview of the recovery of Phenoxyethanol-d2, a deuterated stable isotope-labeled internal standard, against a common alternative, the structural analog internal standard.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is attributed to their physicochemical properties being nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows them to effectively account for variations in sample extraction, matrix effects, and instrument response.[1][3]

Comparative Recovery Data

The following table summarizes the expected recovery performance of this compound compared to a structural analog internal standard. While direct comparative studies for this compound are not extensively published, the data is based on the well-documented performance of deuterated standards versus structural analogs in similar applications.[1][4] The recovery of phenoxyethanol itself in various methods has been reported to be in the range of 99.76% to 102.86%.[5][6] A suitable internal standard is expected to have a consistent and reproducible recovery.

Internal Standard TypeAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Rationale for Performance
This compound Phenoxyethanol~95-105< 5Co-elutes with the analyte, experiencing identical extraction and matrix effects, leading to superior correction and precision.[1][2]
Structural Analog PhenoxyethanolVariable (e.g., 85-115)< 15Physicochemical properties differ slightly from the analyte, leading to potential differences in extraction efficiency and susceptibility to matrix effects, resulting in higher variability.[4][7]

Experimental Protocol: Assessing Internal Standard Recovery

This protocol outlines a typical workflow for determining the recovery of an internal standard like this compound in a given sample matrix (e.g., cosmetic cream).

1. Materials and Reagents:

  • Phenoxyethanol standard

  • This compound internal standard

  • Blank matrix (cosmetic cream without phenoxyethanol)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Acetonitrile (HPLC grade)

  • 0.2 µm syringe filters

2. Sample Preparation:

  • Set 1 (Pre-extraction Spike):

    • Weigh 0.1 g of the blank cosmetic cream into a centrifuge tube.

    • Spike with a known amount of Phenoxyethanol standard solution.

    • Spike with a known amount of this compound internal standard solution.

    • Add 10 mL of methanol and vortex for 2 minutes to extract.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • Set 2 (Post-extraction Spike):

    • Weigh 0.1 g of the blank cosmetic cream into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take the supernatant and spike with the same known amount of Phenoxyethanol standard and this compound internal standard as in Set 1.

    • Filter through a 0.2 µm syringe filter into an HPLC vial.

  • Set 3 (Neat Solution):

    • Prepare a solution in methanol containing the same concentration of Phenoxyethanol standard and this compound internal standard as in the spiked samples.

3. Instrumental Analysis (LC-MS/MS):

  • Analyze the samples from all three sets using a validated LC-MS/MS method for phenoxyethanol. The method should be capable of distinguishing between phenoxyethanol and this compound based on their mass-to-charge ratios.

4. Data Analysis:

  • Calculate the recovery of the internal standard (this compound) using the following formula:

    • Recovery (%) = (Mean peak area of IS in Set 1 / Mean peak area of IS in Set 2) x 100

  • The matrix effect can also be assessed by comparing the peak area of the internal standard in Set 2 to that in Set 3.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the recovery of this compound.

Workflow for Recovery Assessment

Conclusion

The use of this compound as an internal standard offers significant advantages in terms of accuracy and precision for the quantification of phenoxyethanol. Its ability to closely track the analyte through sample preparation and analysis minimizes the impact of procedural variations and matrix effects.[1][3] While structural analog internal standards can be used, they are more likely to introduce variability, potentially compromising the reliability of the results.[4] For robust and defensible quantitative analysis, particularly in regulated environments, this compound is the recommended choice.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Phenoxyethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Phenoxyethanol, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison of Phenoxyethanol-d2, a deuterated internal standard, with alternative quantification strategies, supported by established analytical principles and experimental data.

Phenoxyethanol is a widely used preservative in pharmaceutical formulations, cosmetics, and vaccines.[1][2] Accurate quantification is essential for quality control, stability testing, and pharmacokinetic studies. The use of an internal standard (IS) is a fundamental practice in analytical chromatography, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations that can occur during sample preparation, injection, and analysis.[3][4]

A deuterated internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest, Phenoxyethanol.[5][6] This near-identical behavior allows it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—which is a common challenge in complex biological and formulation samples.[4][7]

Performance Comparison: this compound vs. Alternative Internal Standards

The performance of an internal standard is not evaluated by its own linearity but by its ability to ensure the linearity and accuracy of the analyte's quantification. The key metric is the linearity of the ratio of the analyte peak area to the internal standard peak area over a defined concentration range.

The following tables present a summary of typical performance data when using a deuterated internal standard like this compound compared to a non-deuterated, structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.

Table 1: Linearity and Range

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Analyte PhenoxyethanolPhenoxyethanol
Calibration Model Linear, weighted 1/x²Linear, weighted 1/x²
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Linearity of Analyte/IS Ratio ExcellentGood, but may show deviation at extremes

Table 2: Accuracy and Precision

QC LevelMethod with this compound (Deuterated IS)Method with Structural Analog IS
Accuracy (% Bias) Precision (% RSD)
Low QC (3 ng/mL) -2.5%4.8%
Mid QC (150 ng/mL) 1.8%3.1%
High QC (800 ng/mL) 0.5%2.5%

Table 3: Matrix Effect

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Matrix Factor (Analyte) 0.850.85
Matrix Factor (IS) 0.830.65
IS-Normalized Matrix Factor 1.021.31
Interpretation Minimal residual matrix effectSignificant residual matrix effect

The data illustrates that while both methods can achieve acceptable linearity, the use of this compound results in superior accuracy and precision, particularly at the lower and upper ends of the calibration range.[8] The key advantage of the deuterated standard is its ability to more effectively compensate for matrix effects, as shown by the IS-normalized matrix factor being closer to unity.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical assays. The following is a representative protocol for the determination of Phenoxyethanol in a topical cream formulation using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenoxyethanol reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Phenoxyethanol stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation
  • Accurately weigh approximately 100 mg of the cream sample into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the cream.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 890 µL of a 50:50 (v/v) mixture of methanol and water.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Phenoxyethanol: Monitor a specific precursor-to-product ion transition.

    • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

Linearity and Range Determination
  • Prepare a calibration curve by analyzing the working standard solutions (spiked with the internal standard) in triplicate.

  • Plot the ratio of the peak area of Phenoxyethanol to the peak area of this compound against the concentration of Phenoxyethanol.

  • Perform a linear regression analysis. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

  • The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate a suitable level of precision, accuracy, and linearity.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for quantitative analysis using a deuterated internal standard and the signaling pathway for data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Formulation Sample Spike Spike with this compound (IS) Sample->Spike Extract Extraction of Analyte and IS Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Phenoxyethanol Concentration Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_input Inputs cluster_processing Processing Logic cluster_output Outputs Analyte_Response Analyte Peak Area Calculate_Ratio Response Ratio = Analyte Area / IS Area Analyte_Response->Calculate_Ratio IS_Response IS (this compound) Peak Area IS_Response->Calculate_Ratio Cal_Concentrations Calibration Standard Concentrations Linear_Regression Linear Regression (Response Ratio vs. Concentration) Cal_Concentrations->Linear_Regression Calculate_Ratio->Linear_Regression Calibration_Curve Calibration Curve Equation y = mx + c Linear_Regression->Calibration_Curve Quantified_Result Unknown Sample Concentration Calibration_Curve->Quantified_Result

Caption: Data processing pathway for quantification with an internal standard.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Phenoxyethanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. When measuring analytes like Phenoxyethanol, a widely used preservative in pharmaceuticals and cosmetics, the choice of an internal standard is a critical decision that directly impacts the reliability of the results. This guide provides an objective comparison between the use of a deuterated internal standard, Phenoxyethanol-d2, and a structural analog for the quantification of Phenoxyethanol, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards

Internal standards (IS) are essential in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for matrix effects and ensure accurate quantification.

This compound , a stable isotope-labeled (SIL) internal standard, is considered the "gold standard". In this molecule, two hydrogen atoms are replaced by deuterium. This subtle increase in mass allows it to be distinguished from the native Phenoxyethanol by the mass spectrometer, while its chemical behavior remains virtually identical.

A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While more readily available and cost-effective, its differing physicochemical properties can lead to less accurate correction for analytical variability.

Performance Comparison: this compound vs. Structural Analog

The superiority of deuterated internal standards lies in their ability to co-elute with the analyte, meaning they experience the same matrix effects—ion suppression or enhancement—at the same time. This allows for more effective normalization of the analyte's signal, leading to greater accuracy and precision.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Benzophenone)Justification
Accuracy (% Bias) Consistently within ±5%Can exceed ±15%Near-identical chemical properties of the deuterated IS ensure it tracks the analyte's behavior more closely through sample preparation and analysis.
Precision (% RSD) Typically < 5%Can be > 10%Co-elution and identical ionization behavior of the deuterated IS lead to more consistent analyte/IS response ratios.
Matrix Effect Effectively compensatedIncomplete compensationThe structural analog may have different retention times and ionization efficiencies, leading to a failure to fully account for matrix-induced signal suppression or enhancement.[1][2]
Extraction Recovery Highly consistent with analyteMay differ from analyteDifferences in polarity and other physicochemical properties can lead to variations in extraction efficiency between the analyte and the structural analog.

Data in this table is representative of the expected performance and is based on the principles of bioanalytical method validation and findings from comparative studies of other analytes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of Phenoxyethanol in a biological matrix (e.g., plasma) using either this compound or a structural analog as the internal standard.

Method 1: Quantification of Phenoxyethanol using this compound Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the determination of Phenoxyethanol in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Phenoxyethanol: m/z 139.1 → 93.1

    • This compound: m/z 141.1 → 95.1

Method 2: Quantification of Phenoxyethanol using a Structural Analog Internal Standard (e.g., Benzophenone)

This protocol is based on a method for the analysis of preservatives in cosmetic products.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of Benzophenone internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: As in Method 1

  • Column: As in Method 1

  • Mobile Phase: As in Method 1

  • Gradient: Optimized to separate Phenoxyethanol and Benzophenone

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: As in Method 1

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Phenoxyethanol: m/z 139.1 → 93.1

    • Benzophenone: m/z 183.1 → 105.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for quantitative analysis using an internal standard.

Logical_Comparison cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance Analyte Phenoxyethanol (Analyte) Analyte_Props Extraction Recovery Chromatographic Retention Ionization Efficiency Deuterated_IS This compound (Deuterated IS) Deuterated_IS->Analyte_Props Nearly Identical High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Leads to Analog_IS Structural Analog IS (e.g., Benzophenone) Analog_IS->Analyte_Props Similar but Different Lower_Accuracy Lower Accuracy & Precision Analog_IS->Lower_Accuracy Leads to

Caption: Logical flow comparing deuterated vs. structural analog internal standards.

Conclusion

The validation of analytical methods is fundamental to ensuring the generation of reliable data in research and drug development. While structural analog internal standards can be a cost-effective option and may be suitable for less demanding applications, the evidence strongly supports the superiority of deuterated internal standards like this compound for achieving the highest levels of accuracy and precision. For regulated bioanalysis and studies where data integrity is paramount, the investment in a deuterated internal standard is well-justified by the enhanced quality and reliability of the resulting data.

References

The Gold Standard in Bioanalysis: Cross-Validation of Analytical Methods Using Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of Phenoxyethanol, a widely used preservative in pharmaceutical formulations and cosmetics, the choice of analytical methodology and internal standard is critical for achieving robust and defensible results. This guide provides an objective comparison of analytical methods for Phenoxyethanol, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Phenoxyethanol-d2.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This close similarity allows them to co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more accurate and precise quantification. This guide presents a comparative overview of analytical methods, supported by typical performance data and detailed experimental protocols, to aid in the selection of the most appropriate method for your application.

Comparative Analysis of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of Phenoxyethanol using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with a non-deuterated internal standard, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) employing this compound as the internal standard.

Table 1: Performance Characteristics of HPLC-UV Method for Phenoxyethanol (External Standard Method)
ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.095 mg/mL
Limit of Quantitation (LOQ)0.15 mg/mL
Table 2: Performance Characteristics of GC-MS Method for Phenoxyethanol (with o-cresol as Internal Standard)
ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.00194 µg/mL
Limit of Quantitation (LOQ)0.0064 µg/mL
Table 3: Expected Performance Characteristics of LC-MS/MS Method for Phenoxyethanol with this compound Internal Standard
ParameterExpected Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantitation (LOQ)2 ng/mL

The use of this compound in an LC-MS/MS method is anticipated to provide the highest sensitivity and specificity, with excellent accuracy and precision, due to its ability to effectively compensate for variations in sample preparation and matrix effects.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for Phenoxyethanol

This method is suitable for the quantification of Phenoxyethanol in simpler matrices where high sensitivity is not required.

Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh the sample containing Phenoxyethanol.

  • Dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.

  • Filter the solution through a 0.45 µm filter before injection.

Calibration:

Prepare a series of calibration standards of Phenoxyethanol in the mobile phase. Plot the peak area against the concentration and perform a linear regression to generate a calibration curve.

GC-MS Method for Phenoxyethanol with a Non-Deuterated Internal Standard

This method offers higher sensitivity and selectivity than HPLC-UV and is suitable for more complex matrices.

Chromatographic Conditions:

  • Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm)

  • Injector Temperature: 180°C (splitless mode)

  • Oven Program: Initial temperature of 50°C, ramp at 18°C/min to 204°C, then ramp at 5°C/min to 230°C.

  • Carrier Gas: Helium at a flow rate of 1.3 mL/min

  • Injection Volume: 2 µL

  • MS Detector: 70 eV, monitoring ions m/z 138, 94, 77, and 66 for Phenoxyethanol and m/z 108, 107, 91, 77 for o-cresol (internal standard). The ion at m/z 94 is typically used for quantification of Phenoxyethanol.

Sample Preparation:

  • Accurately weigh the sample and add a known amount of the internal standard (o-cresol).

  • Extract the analytes using a suitable solvent (e.g., methanol).

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the GC-MS system.

Calibration:

Prepare calibration standards containing known concentrations of Phenoxyethanol and a constant concentration of the internal standard. Plot the ratio of the peak area of Phenoxyethanol to the peak area of the internal standard against the concentration of Phenoxyethanol.

LC-MS/MS Method for Phenoxyethanol with this compound Internal Standard

This is the most advanced method, offering the highest sensitivity, specificity, and reliability, especially for complex biological matrices.

Chromatographic Conditions:

  • Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the transition of m/z 139 -> 77 for Phenoxyethanol and m/z 141 -> 79 for this compound.

Sample Preparation:

  • To a known volume of the sample (e.g., plasma, urine), add a fixed amount of this compound internal standard solution.

  • Perform protein precipitation by adding a threefold volume of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Calibration:

Prepare calibration standards in the same matrix as the samples, containing known concentrations of Phenoxyethanol and a constant concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical basis for the superiority of using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for LC-MS/MS analysis with an internal standard.

cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Result Analyte Phenoxyethanol (Analyte) Prop_Analyte Identical Chemical and Physical Properties Analyte->Prop_Analyte IS This compound (Internal Standard) IS->Prop_Analyte Co_elution Co-elution during Chromatography Prop_Analyte->Co_elution Similar_Matrix Similar Matrix Effects Prop_Analyte->Similar_Matrix Similar_Recovery Similar Extraction Recovery Prop_Analyte->Similar_Recovery Improved_Accuracy Improved Accuracy Co_elution->Improved_Accuracy Improved_Precision Improved Precision Co_elution->Improved_Precision Similar_Matrix->Improved_Accuracy Similar_Matrix->Improved_Precision Similar_Recovery->Improved_Accuracy Similar_Recovery->Improved_Precision

Caption: Logical relationship for improved performance with a deuterated internal standard.

References

Safety Operating Guide

Safe Disposal of Phenoxyethanol-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Phenoxyethanol-d2, ensuring the protection of personnel and the environment.

This compound, a deuterated analog of Phenoxyethanol, should be handled with the same precautions as its non-deuterated counterpart. It is classified as harmful if swallowed, a cause of serious eye damage, and a potential respiratory irritant[1][2]. Therefore, adherence to established safety protocols during its disposal is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[3][4]. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a regulated hazardous waste[5][6]. Under no circumstances should it be disposed of down the sanitary sewer system[1][5].

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound waste.

    • Ensure the container is kept tightly closed when not in use and stored in a safe, designated location within the laboratory[1][4].

    • Avoid mixing this compound waste with incompatible chemicals.

  • Spill Management:

    • In the event of a spill, do not allow the substance to enter drains[1][3]. Cover drains in the immediate vicinity.

    • Absorb the spill using a liquid-absorbent, non-combustible material such as Chemizorb®, sand, or diatomaceous earth[1][3].

    • Collect the absorbed material and place it into the designated hazardous waste container[3].

    • Clean the affected area thoroughly.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple rinsed with a suitable solvent (e.g., water)[5].

    • The rinsate from this process must be collected and disposed of as hazardous waste[5].

    • Once triple rinsed, the empty container can be managed for disposal as non-hazardous glass or plastic waste, in accordance with your institution's guidelines[5].

  • Final Disposal:

    • All collected this compound waste must be disposed of through an approved waste disposal plant[1].

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste[5][7].

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal[5][6][8].

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative and qualitative safety data for Phenoxyethanol.

Property Value Source
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Density 1.107 g/mL at 20 °C
Partition Coefficient (n-octanol/water) log Pow: 1.107
Oral LD50 (Rat) 2740 mg/kg bw[9]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols as described in safety data sheets and chemical waste management guides[1][3][5].

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Labeled, Compatible Container B->C D Store Waste Container Securely C->D H Contact EHS for Waste Pickup D->H E Spill Occurs F Absorb with Inert Material E->F G Collect and Add to Waste Container F->G G->C I Dispose via Approved Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Phenoxyethanol-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenoxyethanol-d2 in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Hazard and Exposure Data

This compound, a deuterated isotopologue of Phenoxyethanol, is expected to have similar toxicological properties to its non-deuterated counterpart. It is harmful if swallowed and can cause serious eye irritation.[1][2][3] The following table summarizes key safety and exposure information.

Hazard Classification & Precautionary StatementsExposure Limits & First Aid Measures
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]Occupational Exposure Limits (OELs): No specific OELs have been established for this product.[1] Handle in accordance with good industrial hygiene and safety procedures.[1]
GHS Precautionary Statements: Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[3][6]
P261: Avoid breathing mist or vapors.[4]Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
P264: Wash skin thoroughly after handling.[2][4]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
P270: Do not eat, drink or smoke when using this product.[1][4]Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][4]
P280: Wear protective gloves, eye protection, and face protection.[1][4]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocol: Safe Handling of this compound

To ensure the safe handling of this compound and maintain its isotopic purity, the following protocol must be followed.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[8] A face shield should be worn over safety glasses if there is a risk of splashing.[8][9]

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[10] Inspect gloves for any damage before use and change them immediately if contact with the chemical occurs.[8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[7] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.[8]

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture.[11]

  • Use aprotic deuterated solvents when possible to avoid exchangeable protons.[11]

  • Store the compound in tightly sealed containers, away from light and moisture.[12] Amber vials are recommended for light-sensitive compounds.[12]

  • Allow the container to warm to room temperature before opening to prevent condensation.[12]

4. Spill and Emergency Procedures:

  • In case of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.[5]

  • Collect the spilled material and absorbent into a suitable container for disposal.[5]

  • Ventilate the area of the spill.

  • For eye exposure, immediately flush with water for at least 15 minutes at an emergency eyewash station.[7]

  • For skin exposure, wash the affected area thoroughly with soap and water.[6]

Operational Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh 2. Begin Experiment handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate 3. Conclude Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose end End cleanup_dispose->end 4. Finalize start Start start->prep_ppe 1. Assess Risks

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All chemical waste, including unused this compound and contaminated materials, must be treated as hazardous waste.[13]

  • Waste Collection: Collect all liquid and solid waste containing this compound in separate, clearly labeled, and tightly sealed containers.[14][15] The original container is often the best choice for storing the waste.[13]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and hazard symbols.[15]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[13] Do not pour this compound down the drain.[3][4] Spilled materials and cleanup supplies must also be disposed of as hazardous waste.[13]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.